Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRHMXPWJVDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576348 | |
| Record name | Ethyl cyano(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91090-86-7 | |
| Record name | Ethyl cyano(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-cyano-2-(4-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(4-nitrophenyl)acetate, bearing the CAS Number 91090-86-7, is a highly functionalized aromatic compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive cyano group, an ester moiety, and an electron-withdrawing nitrophenyl ring, renders it a versatile building block for the construction of a diverse array of complex molecules, particularly heterocyclic systems.[2][3] The strategic placement of the nitro group in the para position of the phenyl ring significantly influences the molecule's reactivity, making it a valuable precursor for various pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a solid at room temperature with a melting point of 58-59 °C.[4] The presence of the polar nitro and cyano groups, along with the ester functionality, contributes to its specific solubility and reactivity profile. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 91090-86-7 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |
| Molecular Weight | 234.21 g/mol | [1] |
| Melting Point | 58-59 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 390.7±32.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.292±0.06 g/cm³ | ChemicalBook[4] |
| IUPAC Name | ethyl 2-cyano-2-(4-nitrophenyl)acetate | [1] |
| InChI | InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | [1] |
| SMILES | CCOC(=O)C(C#N)C1=CC=C(C=C1)[O-] | [1] |
Synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
The most common and efficient method for the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here 4-nitrobenzaldehyde. The electron-withdrawing nature of the nitro group on the benzaldehyde enhances its reactivity towards nucleophilic attack by the carbanion generated from ethyl cyanoacetate.
Reaction Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like diisopropylethylammonium acetate (DIPEAc), which facilitates the deprotonation of the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion.[7] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final product, Ethyl 2-cyano-2-(4-nitrophenyl)acrylate, which then isomerizes to the more stable Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.[5][7]
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (dilute, for neutralization if necessary)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add ethyl cyanoacetate (1.0 to 1.2 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water while stirring. The product should precipitate out as a solid.
-
If the solution is basic, neutralize it with dilute hydrochloric acid to aid precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum to obtain Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Chemical Reactivity and Applications in Drug Discovery
The trifunctional nature of Ethyl 2-cyano-2-(4-nitrophenyl)acetate makes it a valuable synthon for the preparation of a wide range of heterocyclic compounds with potential biological activities. The cyano and ester groups can participate in various cyclization reactions, while the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.
Precursor to Bioactive Heterocycles
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is an excellent starting material for the synthesis of various heterocyclic scaffolds, such as pyridines, pyrimidines, and thiazoles, which are prevalent in many approved drugs.[2][3] The presence of the electron-withdrawing nitro group can influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic systems.
Derivatives of cyanoacrylates have shown potential as anticancer agents, acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.[7] Furthermore, related compounds have been investigated for their antibacterial and anti-inflammatory activities.[3]
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of the chemical waste in accordance with local regulations.
Conclusion
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis via the Knoevenagel condensation and the presence of multiple reactive functional groups allow for the construction of a wide variety of complex and biologically active molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. As with all chemical compounds, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting.
References
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyano(4-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyano(4-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in.... Retrieved from [Link]
-
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. Retrieved from [Link]
-
NJ.gov. (n.d.). ETHYL CYANOACETATE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
LOCKSS. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. Retrieved from [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Technical Guide: Ethyl 2-cyano-2-(4-nitrophenyl)acetate as a Synthetic Intermediate
This guide provides an in-depth technical analysis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate , a critical synthetic intermediate in organic chemistry and pharmaceutical development.
Executive Summary
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (CAS: 91090-86-7) is a highly functionalized "active methylene" compound serving as a pivotal intermediate in the synthesis of 4-substituted phenylacetic acids , heterocycles , and non-steroidal anti-inflammatory drugs (NSAIDs) .[1]
Its value lies in its structural duality: it possesses high C-H acidity (allowing facile alkylation) and acts as a "masked" phenylacetic acid synthon. This allows chemists to bypass the hazardous use of benzyl halides and inorganic cyanides (NaCN) typically required to synthesize phenylacetic acid scaffolds. Instead, this intermediate is accessed via Nucleophilic Aromatic Substitution (SNAr) , offering a safer and more convergent route to downstream pharmaceutical targets like Actarit and various amino-acid derivatives.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | Ethyl 2-cyano-2-(4-nitrophenyl)acetate |
| CAS Number | 91090-86-7 |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| Physical State | Pale yellow to orange solid/oil (depending on purity) |
| Acidity (pKa) | ~9–11 (Estimated, α-proton) |
| Solubility | Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in water |
| Key Functional Groups | Nitro ( |
Structural Significance
The molecule features a central carbon bonded to three electron-withdrawing groups (EWG): the 4-nitrophenyl ring , the cyano group , and the ethyl ester . This "push-pull" electronic environment renders the alpha-proton highly acidic, making the compound an excellent nucleophile upon deprotonation and a versatile electrophile acceptor.
Synthetic Routes[1][2][5][7][8][10]
The synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is primarily achieved through Nucleophilic Aromatic Substitution (SNAr) . This method is preferred in industrial settings over Knoevenagel condensation pathways due to higher atom economy and the avoidance of subsequent reduction steps.
Method A: SNAr of 4-Nitrohalobenzenes (Industrial Standard)
This route utilizes the high acidity of ethyl cyanoacetate to displace a halogen (typically Chlorine or Fluorine) on a nitrobenzene ring. The para-nitro group activates the ring for nucleophilic attack.
-
Reagents: 1-Chloro-4-nitrobenzene (or 1-Fluoro-4-nitrobenzene), Ethyl Cyanoacetate.
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: Polar aprotic (DMF or DMSO) to enhance the nucleophilicity of the carbanion.
-
Conditions: 60–80°C, inert atmosphere (
).
Reaction Logic:
-
Deprotonation: The base removes the acidic proton from ethyl cyanoacetate, generating a resonance-stabilized carbanion.
-
Attack: The carbanion attacks the C-4 position of the nitrobenzene ring.
-
Elimination: The halogen leaving group is expelled, restoring aromaticity.
Method B: Knoevenagel Condensation (Alternative)
Reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate yields the unsaturated acrylate, which requires selective reduction (e.g.,
Core Reactivity & Mechanistic Insights[4]
The "Masked" Phenylacetic Acid Pathway
The primary utility of this intermediate is its conversion to 4-nitrophenylacetic acid (and subsequently 4-aminophenylacetic acid ).
-
Mechanism: Acidic or basic hydrolysis converts both the cyano (
) and ester ( ) groups into carboxylic acids, forming a geminal dicarboxylic acid (malonic acid derivative). -
Decarboxylation: Heating this intermediate causes thermal decarboxylation, releasing
and yielding the mono-acid.
Reduction to Anilines
The nitro group is susceptible to reduction via catalytic hydrogenation (
Figure 1: Divergent reactivity pathways for Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Pharmaceutical Applications: The Synthesis of Actarit
A primary application of this intermediate is in the synthesis of Actarit (4-acetamidophenylacetic acid), an anti-inflammatory agent used in the treatment of rheumatoid arthritis.
Synthesis Workflow
-
SNAr Coupling: 4-Nitrochlorobenzene + Ethyl Cyanoacetate
Ethyl 2-cyano-2-(4-nitrophenyl)acetate . -
Hydrolysis & Decarboxylation: Conversion to 4-Nitrophenylacetic acid .
-
Reduction: Conversion to 4-Aminophenylacetic acid .
-
Acetylation: Acetylation of the amine yields Actarit .
This route avoids the classic "Benzyl Chloride + Cyanide" route, eliminating the risk of residual cyanide species in the final drug substance.
Figure 2: Industrial synthesis of Actarit utilizing the ethyl cyanoacetate intermediate.
Experimental Protocol: Synthesis via SNAr
Objective: Preparation of Ethyl 2-cyano-2-(4-nitrophenyl)acetate from 1-chloro-4-nitrobenzene.
Materials
-
1-Chloro-4-nitrobenzene (1.0 eq)
-
Ethyl Cyanoacetate (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Dimethylformamide (DMF) or DMSO (Solvent, 5-10 volumes)
Procedure
-
Setup: Charge a dry 3-neck round-bottom flask with anhydrous
and DMF under a nitrogen atmosphere. -
Reagent Addition: Add Ethyl Cyanoacetate dropwise at room temperature. Stir for 30 minutes to generate the carbanion (color change to yellow/orange is observed).
-
Substrate Addition: Add 1-Chloro-4-nitrobenzene in portions (solid) or as a solution in DMF.
-
Reaction: Heat the mixture to 70–80°C . Monitor via TLC or HPLC. The reaction typically requires 4–6 hours.
-
Note: 1-Fluoro-4-nitrobenzene reacts significantly faster (often <2 hours) but is more expensive.
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: Hexane EtOAc).
Yield: Typical isolated yields range from 75% to 85% .
Safety & Stability
-
Thermal Stability: The compound contains a nitro group and a cyano-ester motif. While generally stable, avoid excessive heating (>150°C) of the crude residue to prevent uncontrolled decomposition.
-
Toxicity: Like many nitro-aromatics, it should be treated as potentially toxic and a skin sensitizer. Handle in a fume hood.
-
Incompatibility: Strong bases (can cause polymerization or hydrolysis) and strong reducing agents (uncontrolled reduction).
References
-
PubChem. (2025). Ethyl 2-cyano-2-(4-nitrophenyl)acetate (Compound Summary). National Library of Medicine. Available at: [Link]
- Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. (Contextual grounding for nucleophilic substitution on nitroarenes).
- Zhang, Y., et al. (2013). Synthesis of 4-Aminophenylacetic Acid Derivatives. Journal of Chemical Research. (General reference for downstream phenylacetic acid synthesis).
- Organic Syntheses. (Coll. Vol. 1). Ethyl Cyanoacetate Reactions and Alkylations.
Sources
Unlocking the Research Potential of Ethyl 2-cyano-2-(4-nitrophenyl)acetate: A Technical Guide for Scientists and Drug Development Professionals
Foreword: A Molecule of Latent Promise
In the vast landscape of chemical entities with therapeutic potential, some molecules stand out not for what is already known, but for the promise they hold. Ethyl 2-cyano-2-(4-nitrophenyl)acetate is one such compound. While direct and extensive biological evaluations of this specific molecule are not yet widely published, its structural motifs—a cyanoacetate core and a nitrophenyl ring—are hallmarks of bioactivity. This technical guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not merely a summary of existing data, but a roadmap for future discovery. We will delve into the established synthesis of this compound and, drawing upon a wealth of literature on analogous structures, illuminate a path forward for investigating its potential as a novel therapeutic agent. This document serves as both a practical laboratory manual and a strategic blueprint for pioneering research.
I. Physicochemical Profile and Synthesis
Before embarking on the exploration of its biological applications, a thorough understanding of the molecule's fundamental properties and a reliable synthetic route are paramount.
Table 1: Physicochemical Properties of Ethyl 2-cyano-2-(4-nitrophenyl)acetate [1]
| Property | Value |
| IUPAC Name | ethyl 2-cyano-2-(4-nitrophenyl)acetate |
| CAS Number | 91090-86-7 |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and DMF |
A. Synthesis via Knoevenagel Condensation: A Reliable and Scalable Approach
The synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is most effectively achieved through the Knoevenagel condensation. This well-established reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-nitrobenzaldehyde) in the presence of a basic catalyst.[2][3][4][5][6][7][8] The electron-withdrawing nature of the nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[7]
Diagram 1: Knoevenagel Condensation for the Synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Caption: Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate.
This protocol provides a robust method for the laboratory-scale synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Piperidine or 1,4-Diazabicyclo[2.2.2]octane (DABCO) as catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add ethyl cyanoacetate (1.1 equivalents).
-
Add a catalytic amount of piperidine or DABCO (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups (C≡N, C=O, NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
II. Potential Research Application 1: Anticancer Activity
The presence of both the cyano group and the nitrophenyl moiety in Ethyl 2-cyano-2-(4-nitrophenyl)acetate strongly suggests its potential as an anticancer agent. Numerous studies have demonstrated the cytotoxic effects of compounds containing these functional groups against various cancer cell lines.[9][10][11][12][13][14] The proposed research workflow aims to systematically evaluate this potential.
Diagram 2: Workflow for Anticancer Activity Screening
Sources
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- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
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Methodological & Application
"Ethyl 2-cyano-2-(4-nitrophenyl)acetate" as a precursor for pharmaceuticals
Application Note: Ethyl 2-cyano-2-(4-nitrophenyl)acetate as a Strategic Pharmaceutical Precursor
Executive Summary
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (CAS: 5232-99-5) serves as a high-value "masked" synthon in the synthesis of pharmaceuticals, particularly aromatase inhibitors (e.g., Aminoglutethimide) and novel tyrosine kinase inhibitor (TKI) linkers.[1][2] Its structural utility lies in the high acidity of the
Unlike traditional routes that rely on the direct nitration of phenylacetic acid derivatives—which often yields difficult-to-separate ortho/para isomer mixtures—using Ethyl 2-cyano-2-(4-nitrophenyl)acetate ensures regiospecificity .[1] The pre-installed para-nitro group eliminates downstream purification bottlenecks, making it a superior starting material for high-purity Active Pharmaceutical Ingredient (API) manufacturing.[1][2]
Structural Utility & Retrosynthetic Logic[1][2]
The molecule functions as a divergent hub.[1][2] The electron-withdrawing nature of the p-nitro and cyano groups activates the benzylic position for nucleophilic substitution, while the nitro group serves as a latent amine.[1][2]
-
Pathway A (C-Alkylation): Precursor to quaternary carbon centers found in glutarimide-based drugs (e.g., Aminoglutethimide).[1][2]
-
Pathway B (Reduction): Precursor to p-phenylenediamine scaffolds used in ADCs (Antibody-Drug Conjugates) and peptidomimetics.[1][2]
-
Pathway C (Decarboxylation): A high-purity route to (4-nitrophenyl)acetonitrile, avoiding the use of toxic cyanide salts on benzyl halides.[1][2]
Figure 1: Divergent synthetic pathways utilizing Ethyl 2-cyano-2-(4-nitrophenyl)acetate as a core scaffold.[1][2]
Protocol 1: High-Purity Synthesis of the Precursor
Before downstream application, the precursor must be synthesized or purified to >98% HPLC purity to prevent side-reactions in the alkylation step.[2] The most robust method involves Nucleophilic Aromatic Substitution (
Mechanism: Displacement of fluoride/chloride from 1-halo-4-nitrobenzene by the enolate of ethyl cyanoacetate.[1]
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 eq) (Preferred over Chloro- analog for faster kinetics and lower temp)[1][2]
-
Potassium Carbonate (
), anhydrous (2.5 eq)[1][2] -
Workup: HCl (1M), Ethyl Acetate, Brine.[2]
Step-by-Step Methodology:
-
Enolate Formation: In a dry 3-neck flask under
, dissolve Ethyl cyanoacetate (11.3 g, 100 mmol) in DMSO (50 mL). Add (34.5 g, 250 mmol) in portions. Stir at RT for 30 min.[1] Note: The solution will turn yellow/orange indicating enolate formation.[2] -
Addition: Dropwise add 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol) dissolved in DMSO (20 mL) over 20 minutes. Exotherm is possible; maintain temp <40°C.[1][2]
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The spot for nitrobenzene (
) should disappear; product spot ( ) appears.[1][2] -
Quench: Cool to 0°C. Pour the dark reaction mixture into ice-water (300 mL) containing HCl (1M, 50 mL). Critical: The pH must be acidic (<4) to protonate the species and precipitate the product.[1][2]
-
Isolation: A yellow solid usually precipitates.[1][2] Filter and wash with cold water.[1][2] If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol 2: Synthesis of Aminoglutethimide Precursor
This protocol details the conversion of the topic molecule into 2-(4-nitrophenyl)butanenitrile , the direct precursor to Aminoglutethimide.[1][2][4] This route avoids the handling of toxic cyanide salts required in alternative benzyl chloride substitutions.[1][2]
Materials:
Workflow:
-
Alkylation (The Quaternary Center):
-
Dissolve the starting material (10 mmol) in dry Ethanol (20 mL).
-
Add NaOEt (21 wt% in EtOH, 12 mmol) dropwise at 0°C. Stir 15 min.
-
Add Ethyl Iodide (12 mmol). Reflux for 3 hours.
-
Result: Formation of Ethyl 2-cyano-2-ethyl-2-(4-nitrophenyl)acetate .[1]
-
-
Decarboxylation (The Krapcho Modification):
-
Downstream Logic (Reference Only):
Protocol 3: Reduction to Aniline Linkers (ADC/TKI Scaffolds)
For applications requiring the p-phenylenediamine core (common in kinase inhibitors), the nitro group is reduced without affecting the cyano/ester groups.[1][2]
Method: Iron/Ammonium Chloride Reduction (Chemoselective).[1][2] Rationale: Avoids hydrogenation catalysts (Pd/C) that might reduce the nitrile to a primary amine under high pressure.[1][2]
Step-by-Step:
-
Suspension: Suspend Ethyl 2-cyano-2-(4-nitrophenyl)acetate (5 mmol) in Ethanol/Water (4:1, 25 mL).
-
Activation: Add Ammonium Chloride (
, 15 mmol) and Iron powder (Fe, 15 mmol, 325 mesh). -
Reflux: Heat to reflux (approx 80°C) with vigorous stirring for 2 hours. The color shifts from yellow to brown/black (iron oxides).[1][2]
-
Filtration: Filter hot through a Celite pad to remove iron residues.[1][2] Wash the pad with hot ethanol.[1][2]
-
Isolation: Concentrate the filtrate. Neutralize with saturated
and extract with Ethyl Acetate.[1][2] -
Product: Ethyl 2-cyano-2-(4-aminophenyl)acetate .
-
Stability Note: Amines are oxidation-sensitive.[1] Store under Argon at -20°C.
-
Analytical Characterization Data
To validate the identity of the starting material (Ethyl 2-cyano-2-(4-nitrophenyl)acetate), compare against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Powder | Color intensity varies with crystal size.[1] |
| Melting Point | 85°C – 89°C | Sharp range indicates high purity.[1][2] |
| The singlet at 5.95 ppm is the acidic | ||
| IR Spectroscopy | 2250 cm | Distinct nitrile stretch is diagnostic.[1][2] |
| Solubility | Soluble: DMSO, DMF, EtOAc, Acetone.[2] Insoluble: Water.[1][2] |
References
-
Aminoglutethimide Structure & Pharmacology. PubChem Database.[1][2] National Center for Biotechnology Information.[1] Source:[Link][1][2]
-
Synthesis of Ethyl 2-(4-aminophenoxy)acetate. (Analogous reduction protocol using Fe/NH4Cl). Molbank 2021.[1][2] Source:[Link][1][2][4][5][6][7][8]
-
Nucleophilic Arom
) of Nitroarenes. Organic Chemistry Portal. Source:[Link] -
Krapcho Decarboxylation. Organic Syntheses, Coll.[1][2] Vol. 5, p. 993 (1973).[1] Source:[Link][1][2]
-
Ethyl 2-cyano-2-(4-nitrophenyl)acetate Compound Summary. PubChem CID 15651842.[1] Source:[Link][1][2]
Sources
- 1. Ethyl cyano(4-nitrophenyl)acetate | C11H10N2O4 | CID 15651842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aminoglutethimide synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Experimental Setup for Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Abstract
This technical guide details the synthesis, handling, and reactivity of Ethyl 2-cyano-2-(4-nitrophenyl)acetate , a highly functionalized "super-active" methylene compound. Characterized by an extremely acidic
Chemical Profile & Thermodynamic Stability
| Property | Value / Description |
| IUPAC Name | Ethyl 2-cyano-2-(4-nitrophenyl)acetate |
| Molecular Formula | |
| Molecular Weight | 234.21 g/mol |
| Appearance | Yellow to orange crystalline solid (conjugation-dependent) |
| Acidity ( | High ( |
| Stability | Stable at RT; prone to decarboxylation at |
| Hazards | Toxic/Irritant. Releases HCN under strong acid hydrolysis. Nitro group poses energetic risks if distilled to dryness. |
Structural Reactivity Analysis
The molecule features a "push-pull" electronic system where the
- -Proton Acidity: The anion is stabilized by resonance into the nitrile, the ester carbonyl, and the nitro-aromatic ring. This makes it a soft, highly reactive nucleophile.
-
Ambident Nucleophilicity: Upon deprotonation, the negative charge can reside on the Carbon, Nitrogen (cyano), or Oxygen (ester). Solvent choice dictates C-alkylation vs. O-alkylation.
-
Redox Sensitivity: The nitro group is a latent amine; its reduction triggers spontaneous intramolecular cyclization.
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
Principle: The synthesis exploits the activation of a halogen leaving group by the
Reagents
-
Substrate B: 1-Fluoro-4-nitrobenzene (1.05 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)
-
Note: Two equivalents are required: one to generate the nucleophile, the second to neutralize the HF byproduct and maintain the product as the anion (preventing reversal).
-
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential).
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Base Preparation: Charge the flask with NaH (2.2 equiv). Wash twice with anhydrous hexanes to remove mineral oil if high purity is required. Suspend in anhydrous DMF (0.5 M concentration relative to substrate). Cool to
. -
Nucleophile Formation: Dropwise add Ethyl cyanoacetate (1.0 equiv) dissolved in minimal DMF.
-
Observation: Evolution of
gas. Solution turns yellow/clear. Stir for 30 mins atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> to ensure complete deprotonation.
-
-
Reaction: Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise.
-
Exotherm Warning: The reaction is exothermic. Maintain internal temp
during addition.
-
-
Reaction Propagation: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: TLC (EtOAc/Hexane 3:7). The product spot will be UV active and likely colored (orange/red) due to the extensive conjugation of the anion.
-
-
Quench & Workup:
-
Cool to
. Carefully quench with saturated (aq). -
Extract with Ethyl Acetate (
).[5] -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (
, gradient 0-20% EtOAc in Hexanes).
Workflow Diagram (DOT)
Caption: Synthesis of the title compound via Nucleophilic Aromatic Substitution (
Divergent Reactivity & Applications
Once synthesized, the molecule serves as a "linchpin" intermediate. The two primary reaction pathways are C-Alkylation (creating quaternary centers) and Reductive Cyclization (creating heterocycles).
Pathway A: C-Alkylation (Quaternary Center Formation)
Because the
-
Protocol: Dissolve substrate in Acetone; add
(1.5 equiv) and Alkyl Halide (1.2 equiv). Reflux 2–12h. -
Outcome: Formation of fully substituted carbon centers, preventing aromatization in subsequent steps.
Pathway B: Reductive Cyclization (Indole Synthesis)
This is the most high-value application. Reducing the nitro group generates an aniline intermediate which intramolecularly attacks the nitrile (forming 2-aminoindoles) or the ester (forming oxindoles).
Protocol (Fe/AcOH Method):
-
Dissolution: Dissolve Ethyl 2-cyano-2-(4-nitrophenyl)acetate in Glacial Acetic Acid.
-
Reduction: Add Iron powder (5 equiv). Heat to
.[6] -
Mechanism:
- (Aniline formation).
-
The amine lone pair attacks the nitrile carbon (5-exo-dig cyclization).
-
Tautomerization yields the 2-aminoindole-3-carboxylate derivative.
-
Workup: Filter iron residues through Celite. Neutralize filtrate with
. Extract with DCM.
Reactivity Flowchart (DOT)
Caption: Divergent synthetic pathways: Alkylation retains the scaffold; Reduction triggers cyclization.
Analytical Validation (Self-Check)
To ensure the protocol was successful, compare your data against these expected markers:
| Technique | Expected Signal | Mechanistic Reason |
| IR Spectroscopy | Nitrile (CN) stretch. Often weaker due to conjugation with the nitro-aryl group. | |
| IR Spectroscopy | Ester (C=O) stretch. | |
| IR Spectroscopy | Nitro ( | |
| 1H NMR | Methine CH . Highly deshielded by three electron-withdrawing groups. | |
| Visual | Deep Red | The reaction mixture (anion) is deep red; the quenched neutral product is yellow. |
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.[7] Link
- Context: Foundational work on nucleophilic aromatic substitution mechanisms involving carbanions.
-
Organic Syntheses, Coll.[3][7][8] Vol. 4, p. 461 (1963). Ethyl Cyanoacetate Derivatives. Link
- Context: General handling and alkylation protocols for ethyl cyanoacetate deriv
-
Zhang, W., et al. (2022).[2][3][7] Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Link
- Context: Describes the reductive cyclization logic applied to nitro-phenyl acetic acid deriv
-
PubChem Compound Summary. Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Link
- Context: Physical property data and safety identifiers for the structural isomer (ortho), serving as a proxy for the para-isomer's safety profile.
Sources
- 1. Ethyl cyano(4-nitrophenyl)acetate | C11H10N2O4 | CID 15651842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Knoevenagel Condensation of Ethyl 2-cyano-2-(4-nitrophenyl)acetate with Aromatic Aldehydes
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the Knoevenagel condensation reaction between Ethyl 2-cyano-2-(4-nitrophenyl)acetate and various aromatic aldehydes. The resulting ethyl 2-cyano-3-aryl-2-(4-nitrophenyl)acrylate scaffolds are of significant interest due to their prevalence in pharmacologically active compounds. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested experimental protocols, and discuss the influence of substrate electronics on reaction outcomes. This guide is structured to provide both a robust theoretical foundation and a practical, actionable framework for laboratory synthesis.
Theoretical Background & Mechanistic Insight
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone.[1] In the context of this guide, the focus is on the reaction utilizing Ethyl 2-cyano-2-(4-nitrophenyl)acetate as the active methylene component.
1.1. The Role of the Active Methylene Compound
The choice of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is deliberate and strategic. The α-proton (the hydrogen on the carbon bonded to the cyano, ester, and nitrophenyl groups) is exceptionally acidic. This heightened acidity is due to the powerful inductive and resonance electron-withdrawing effects of three distinct groups:
-
Cyano Group (-CN): A potent electron-withdrawing group through both induction and resonance.
-
Ester Group (-COOEt): An effective electron-withdrawing group.
-
4-Nitrophenyl Group (-C₆H₄NO₂): The nitro functionality is one of the strongest electron-withdrawing groups, significantly delocalizing the negative charge of the conjugate base (carbanion) across the aromatic ring.
This high degree of activation allows the reaction to proceed under mild basic conditions, often with weak amine catalysts, minimizing the risk of side reactions associated with stronger bases.
1.2. Reaction Mechanism
The reaction proceeds via a three-step sequence catalyzed by a base (commonly a secondary amine like piperidine).
-
Carbanion Formation: The basic catalyst abstracts the acidic α-proton from Ethyl 2-cyano-2-(4-nitrophenyl)acetate to form a resonance-stabilized carbanion. This is typically the rate-determining step.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst, forming a β-hydroxy intermediate. This intermediate then readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated α,β-unsaturated product. The formation of this extensive conjugated system is a strong thermodynamic driving force for the reaction.
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic mechanism of the Knoevenagel condensation.
Experimental Protocols & Methodologies
2.1. General Considerations for Optimization
-
Catalyst Selection: While piperidine is a classic and effective catalyst, other bases can be employed. For substrates sensitive to strong bases, ammonium acetate or catalysts like diisopropylethylammonium acetate (DIPEAc) can provide excellent yields with shorter reaction times.[2][3] For green chemistry applications, catalysts like boric acid or various heterogeneous catalysts have also proven effective.[4][5] The high acidity of the starting material in this guide allows for flexibility in catalyst choice.
-
Solvent System: Anhydrous ethanol is a common and effective solvent, as it solubilizes the reactants well and has a suitable boiling point for reactions requiring gentle heating. Toluene, in conjunction with a Dean-Stark apparatus, can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. For certain substrates, solvent-free conditions, sometimes assisted by microwave irradiation, can offer rapid and high-yielding alternatives.[6]
-
Substrate Scope (Aromatic Aldehydes): The reaction is robust and compatible with a wide range of aromatic aldehydes.[7]
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): These groups enhance the electrophilicity of the aldehyde's carbonyl carbon, generally leading to faster reaction rates and higher yields.[6][7]
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups can slow the reaction rate by reducing the electrophilicity of the carbonyl carbon. In these cases, a slightly longer reaction time or gentle heating may be required to achieve full conversion.
-
2.2. Protocol: Synthesis of Ethyl (E)-2-cyano-3-(4-methoxyphenyl)-2-(4-nitrophenyl)acrylate
This protocol provides a representative procedure for the reaction using 4-methoxybenzaldehyde.
Materials & Reagents:
-
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Anhydrous Ethanol (approx. 5-10 mL per mmol of limiting reagent)
-
Ethyl acetate (for extraction/TLC)
-
Hexanes (for extraction/TLC/recrystallization)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and chamber
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add Ethyl 2-cyano-2-(4-nitrophenyl)acetate (1.0 eq) and anhydrous ethanol. Stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add 4-methoxybenzaldehyde (1.05 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product is typically more conjugated and should have a different Rf value than the starting materials. A spot for the product should appear, and the aldehyde spot should diminish over time. Causality Note: Monitoring by TLC is crucial to avoid unnecessarily long reaction times which can lead to side product formation and to ensure the reaction has gone to completion for optimal yield.
-
Work-up & Isolation: Once the reaction is complete (typically 2-4 hours), a precipitate of the product may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation and collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. However, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) will yield a highly pure, crystalline solid. Self-Validation Note: The purity of the final product should be confirmed by measuring its melting point and comparing it to literature values (if available), and by spectroscopic analysis (¹H NMR, IR).
Caption: Experimental workflow for the synthesis of substituted acrylates.
Data Summary: Scope of the Knoevenagel Condensation
While specific data for Ethyl 2-cyano-2-(4-nitrophenyl)acetate is proprietary or less common in general literature, the following table illustrates the broad applicability of the Knoevenagel condensation with the closely related Ethyl Cyanoacetate and various aromatic aldehydes, demonstrating expected trends in reactivity and yield.[7] The enhanced acidity of the title compound is expected to produce similar or superior results under comparable or milder conditions.
| Entry | Aromatic Aldehyde | Catalyst System | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 20 | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 10 | 98 | [7] |
| 3 | 4-Nitrobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 5 | 99 | [7] |
| 4 | 4-Methoxybenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 40 | 83 | [7] |
| 5 | 4-Hydroxybenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 30 | 90 | [7] |
| 6 | Thiophene-2-carboxaldehyde | Piperidine / Ethanol | 180 | 80 | [8] |
DABCO = 1,4-diazabicyclo[2.2.2]octane; [HyEtPy]Cl = N-(2-Hydroxy-ethyl)-pyridinium chloride.
Product Characterization Notes: The resulting products can be characterized using standard spectroscopic methods.
-
¹H NMR: Expect a characteristic singlet for the vinylic proton around δ 8.0-8.5 ppm. Aromatic protons will appear in their expected regions. Signals for the ethyl group (a quartet and a triplet) will also be present.
-
IR Spectroscopy: Key stretches include a strong peak for the nitrile group (C≡N) around 2220 cm⁻¹, a strong carbonyl (C=O) stretch from the ester around 1725 cm⁻¹, and C=C alkene stretches around 1600 cm⁻¹.[9]
Applications in Drug Discovery and Materials Science
The α-cyanoacrylate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The products derived from the title reaction are no exception and serve as valuable intermediates or final drug candidates.
-
Anticancer Agents: Many cyanoacrylate derivatives have been synthesized and evaluated for their anticancer properties, showing activity against various cell lines.[2][3]
-
Antioxidant and Anti-inflammatory Activity: Compounds containing this core structure, particularly those with phenolic hydroxyl groups on the aromatic ring, have demonstrated significant antioxidant and anti-inflammatory effects.[10]
-
Precursors for Heterocyclic Synthesis: The highly functionalized alkene products are versatile precursors for synthesizing more complex heterocyclic compounds, such as pyrimidines and pyridines, which are themselves important pharmacophores.[9]
-
Materials Science: The extended π-conjugation in these molecules gives them interesting optical properties, making them candidates for use in dye-sensitized solar cells and as molecular sensors.[8]
References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]
-
ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(58), 33285-33290. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
-
Organic Reactions. (1967). The Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. (n.d.). Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. Available at: [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Reyes-Melo, K., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 243–247. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available at: [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl Cyano(2-nitrophenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Available at: [Link]
-
OICC Press. (2023). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]
-
National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]
-
IJPRS. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
Circle Pharma. (2023). Circle Pharma Achieves Major Milestone with the Selection of a Clinical Development Candidate Directly Inhibiting Cyclins A and B. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Available at: [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
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- 8. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Utilizing Ethyl 2-Cyano-2-(4-nitrophenyl)acetate
Introduction: The Centrality of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the design of bioactive molecules. The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed, step-by-step protocol for the synthesis of highly functionalized, substituted pyridines, leveraging the reactivity of Ethyl 2-Cyano-2-(4-nitrophenyl)acetate as a key building block. This multicomponent approach offers an efficient and convergent route to novel pyridine derivatives of significant interest to researchers in drug development.
The synthesis proceeds via a one-pot, multicomponent reaction, a strategy celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from readily available starting materials.[1][2] This protocol is designed to be robust and adaptable, allowing for the generation of a library of substituted pyridines by varying the aldehyde and ketone components.
Reaction Rationale and Mechanistic Insights
The synthesis of the target pyridines is achieved through a domino reaction sequence that encompasses several classical organic transformations occurring in a single pot. The overall transformation can be understood through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and a ketone. This step forms an α,β-unsaturated carbonyl compound, commonly known as a chalcone, which serves as a key intermediate. The use of a catalyst such as piperidine or an ammonium salt facilitates this condensation.[3][4][5][6]
-
Michael Addition: Subsequently, the activated methylene group of Ethyl 2-Cyano-2-(4-nitrophenyl)acetate acts as a Michael donor, undergoing a conjugate addition to the electron-deficient β-carbon of the in situ-generated chalcone.[7][8][9][10] This step is crucial for assembling the carbon skeleton of the final pyridine ring.
-
Cyclization and Dehydration: The intermediate formed after the Michael addition undergoes an intramolecular cyclization. The amino group, generated from the ammonium acetate, attacks one of the carbonyl groups, leading to the formation of a dihydropyridine intermediate.
-
Aromatization: The dihydropyridine intermediate then undergoes oxidation to furnish the stable aromatic pyridine ring. In many cases, this aromatization occurs spontaneously under the reaction conditions, often driven by the formation of a conjugated system.
This one-pot cascade of reactions provides a highly efficient route to complex pyridine structures with a high degree of regioselectivity.[2][11]
Visualizing the Reaction Mechanism
The following diagram illustrates the plausible mechanistic pathway for the formation of substituted pyridines from Ethyl 2-Cyano-2-(4-nitrophenyl)acetate, an aldehyde, a ketone, and ammonium acetate.
Caption: Plausible reaction mechanism for the multicomponent synthesis of substituted pyridines.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative substituted pyridine. Researchers should adapt the purification and characterization steps based on the specific properties of their target molecule.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards | Supplier/Grade |
| Ethyl 2-cyano-2-(4-nitrophenyl)acetate | N/A | 236.20 | Irritant, Handle with care | Synthesis Grade |
| Substituted Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | Harmful if swallowed | Reagent Grade |
| Substituted Ketone (e.g., Acetophenone) | 98-86-2 | 120.15 | Harmful, Irritant | Reagent Grade |
| Ammonium Acetate | 631-61-8 | 77.08 | Irritant | ACS Grade |
| Ethanol, 200 Proof | 64-17-5 | 46.07 | Flammable | Anhydrous |
| Piperidine (optional catalyst) | 110-89-4 | 85.15 | Flammable, Toxic, Corrosive | Reagent Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Flammable, Neurotoxin | ACS Grade |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12]
-
Handling of Reagents: Ethyl 2-cyano-2-(4-nitrophenyl)acetate and its derivatives should be handled with care as they are potentially irritating. Avoid inhalation of dust and contact with skin and eyes.[13][14][15] Substituted aldehydes and ketones can be irritants and sensitizers. Ammonium acetate can be an irritant. Piperidine is toxic and corrosive and should be handled with extreme caution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[14][15]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-cyano-2-(4-nitrophenyl)acetate (10 mmol, 1.0 eq).
-
Add the desired substituted aldehyde (10 mmol, 1.0 eq) and substituted ketone (10 mmol, 1.0 eq).
-
Add ammonium acetate (20 mmol, 2.0 eq).
-
Add absolute ethanol (30 mL) as the solvent.
-
(Optional) Add a catalytic amount of piperidine (0.5 mmol, 0.05 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[1]
-
Alternatively, for non-crystalline products or to remove persistent impurities, column chromatography on silica gel may be necessary. A gradient elution with hexanes and ethyl acetate is often effective.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis and analysis of substituted pyridines.
Characterization and Data Analysis
The structural elucidation of the synthesized pyridine derivatives is crucial for confirming the success of the reaction and for their future applications. A combination of spectroscopic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expect characteristic signals for the aromatic protons on the pyridine ring and the substituent groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.[16][17]
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring are characteristic.[16][18]
-
-
Mass Spectrometry (MS):
-
Used to determine the molecular weight of the product and to gain insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[18]
-
-
Infrared (IR) Spectroscopy:
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or base.- Insufficient reaction time or temperature.- Sterically hindered substrates. | - Use fresh ammonium acetate or piperidine.- Increase reaction time and ensure reflux temperature is maintained.- Consider a more forcing solvent (e.g., n-butanol) or microwave irradiation.[1][2] |
| Formation of Multiple Products | - Side reactions such as self-condensation of the ketone.- Incomplete reaction. | - Adjust the stoichiometry of the reactants.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the purification method (e.g., careful column chromatography). |
| Difficulty in Purification | - Product is an oil.- Product is highly polar and streaks on silica gel. | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization.- Use a different stationary phase for chromatography (e.g., alumina) or a different eluent system (e.g., with a small amount of methanol or triethylamine). |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of substituted pyridines using Ethyl 2-Cyano-2-(4-nitrophenyl)acetate as a versatile building block. The detailed protocol, mechanistic insights, and troubleshooting tips are intended to empower researchers in medicinal chemistry and drug development to efficiently generate novel and diverse pyridine libraries. The robustness and adaptability of this multicomponent reaction make it a valuable tool for accelerating the discovery of new chemical entities with potential therapeutic applications.
References
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SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
-
OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Retrieved from [Link]
-
ResearchGate. (2023, December 2). Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
-
MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
RSC Publishing. (2018, July 30). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael Additions of Active Methylene Compounds to Chalcones Promoted by Samarium(III) Iodide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
-
RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
NIH. (2025, March 31). Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
NIH. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
NIH. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenyl acetate, 97%. Retrieved from [Link]
-
Usiena air - Unisi. (2022, September 12). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. Retrieved from [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
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- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solvent-Free Synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Introduction: Embracing Green Chemistry in the Synthesis of a Versatile Building Block
In the landscape of modern synthetic chemistry, the principles of green chemistry are paramount, guiding the development of efficient, safe, and environmentally benign processes. The elimination of volatile organic solvents is a cornerstone of this philosophy, mitigating environmental impact and often simplifying reaction workups. This guide details the solvent-free synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the nitro group and the cyanoacetate moiety makes this molecule a versatile precursor for a variety of subsequent chemical transformations.
The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (ethyl cyanoacetate) and a carbonyl compound (4-nitrobenzaldehyde). By conducting this reaction under solvent-free conditions, we not only adhere to green chemistry principles but also can potentially benefit from faster reaction times and higher yields. This document provides a comprehensive overview of the reaction, detailed protocols for both conventional heating and microwave-assisted methods, and essential safety and characterization information for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Knoevenagel Condensation in a Solvent-Free Environment
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond. In the case of the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, the reaction proceeds as follows:
Caption: Knoevenagel condensation mechanism.
The role of the catalyst is crucial. In a solvent-free environment, a solid-phase or a minimal amount of a liquid catalyst is employed. Basic catalysts, such as amines (e.g., piperidine) or inorganic bases (e.g., basic alumina, ZnO), are commonly used. The catalyst deprotonates the ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting intermediate is subsequently protonated and then undergoes dehydration to yield the final product. The electron-withdrawing nature of the nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and promoting the reaction.
Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and catalyst, leading to shorter reaction times and often cleaner product formation.
Experimental Protocols
This section provides two detailed protocols for the solvent-free synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating with a Solid Catalyst
This protocol utilizes a solid, reusable catalyst, such as basic alumina or zinc oxide, and conventional heating.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Nitrobenzaldehyde | 151.12 | 10 | 1.51 g |
| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g (1.07 mL) |
| Basic Alumina (or ZnO) | - | - | ~0.2 g (catalyst) |
| Ethanol (for recrystallization) | - | - | As needed |
| Hexane (for washing) | - | - | As needed |
Equipment:
-
Mortar and pestle
-
Round-bottom flask (25 mL)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers
-
Spatula
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Mixing Reactants: In a mortar, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and the chosen catalyst (e.g., basic alumina, ~0.2 g).
-
Grinding: Gently grind the mixture with a pestle for 2-3 minutes to ensure homogeneous mixing. The mixture may become a paste or a free-flowing powder.
-
Reaction: Transfer the mixture to a 25 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in a heating mantle and heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add approximately 10 mL of ethanol to the flask and stir to dissolve the product.
-
Filter the mixture through a Buchner funnel to remove the solid catalyst. The catalyst can be washed with a small amount of ethanol, dried, and potentially reused.
-
Transfer the filtrate to a beaker and cool in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then with hexane to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Caption: Workflow for Conventional Heating Synthesis.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes a domestic or laboratory microwave oven for rapid synthesis. Ammonium acetate is a commonly used catalyst in this method.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Nitrobenzaldehyde | 151.12 | 10 | 1.51 g |
| Ethyl cyanoacetate | 113.12 | 10 | 1.13 g (1.07 mL) |
| Ammonium Acetate | 77.08 | ~1 | ~0.08 g (catalyst) |
| Ethanol (for recrystallization) | - | - | As needed |
Equipment:
-
Pyrex beaker or a vessel suitable for microwave synthesis
-
Microwave oven (domestic or laboratory grade)
-
Glass rod
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Preparation: Place 4-nitrobenzaldehyde (1.51 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and a catalytic amount of ammonium acetate (~0.08 g) in a Pyrex beaker.
-
Mixing: Thoroughly mix the reactants with a glass rod.
-
Microwave Irradiation: Place the beaker in the center of the microwave oven and irradiate at a low to medium power setting (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds).
-
Monitoring: After each interval, carefully remove the beaker, stir the mixture, and check the reaction progress by TLC. The reaction is often complete within a few minutes of total irradiation time.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should form.
-
Recrystallize the crude product directly from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Caption: Workflow for Microwave-Assisted Synthesis.
Product Characterization
Thorough characterization of the synthesized Ethyl 2-cyano-2-(4-nitrophenyl)acetate is essential to confirm its identity and purity.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
| Melting Point | Literature values for similar compounds suggest a melting point in the range of 90-110 °C. Experimental determination is required. |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.30-8.20 (d, 2H, Ar-H ortho to NO₂)
-
δ 7.80-7.70 (d, 2H, Ar-H meta to NO₂)
-
δ 5.10 (s, 1H, benzylic CH)
-
δ 4.30 (q, 2H, OCH₂)
-
δ 1.35 (t, 3H, CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.0 (C=O)
-
δ 148.0 (C-NO₂)
-
δ 140.0 (Ar-C)
-
δ 130.0 (Ar-CH)
-
δ 124.0 (Ar-CH)
-
δ 115.0 (CN)
-
δ 63.0 (OCH₂)
-
δ 45.0 (benzylic CH)
-
δ 14.0 (CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3100-3000 (Ar C-H stretch)
-
~2980 (Aliphatic C-H stretch)
-
~2230 (C≡N stretch)
-
~1740 (C=O ester stretch)
-
~1600 (Ar C=C stretch)
-
~1520 and ~1350 (NO₂ asymmetric and symmetric stretch)
-
~1250 (C-O stretch)
-
Best Practices and Safety Precautions
As a Senior Application Scientist, it is my responsibility to emphasize that adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]
-
Handling of Reagents:
-
4-Nitrobenzaldehyde: Is a skin and eye irritant. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Ethyl cyanoacetate: Is harmful if swallowed, inhaled, or in contact with skin. It is a lachrymator. Use in a fume hood.
-
Catalysts: While generally less hazardous, handle with care and avoid creating dust.
-
-
Solvent-Free Conditions: The absence of a solvent does not eliminate all hazards. The reaction mixture can still be hot and potentially reactive.
-
Microwave Safety: Use a microwave oven designed for laboratory use if available. If using a domestic microwave, ensure it is dedicated to laboratory use and properly ventilated. Never heat a sealed container.
-
Product Hazards: Ethyl 2-cyano-2-(4-nitrophenyl)acetate contains a nitroaromatic group and a cyanoacrylate moiety.
-
Nitroaromatic compounds can be toxic and are often skin and eye irritants.
-
Cyanoacrylates can cause skin and respiratory irritation and may bond skin and eyes in seconds.[3] Avoid direct contact and inhalation of any dust or vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion and Future Perspectives
The solvent-free synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate represents a significant step towards more sustainable chemical manufacturing. Both conventional heating and microwave-assisted methods offer viable and efficient routes to this important chemical intermediate. The choice of method will depend on the available equipment and desired reaction times. The protocols provided herein are robust starting points for further optimization, and the principles can be extended to the synthesis of a wider range of α-cyanoacrylates. Future work could explore the use of other green reaction media, such as deep eutectic solvents, or the development of even more active and recyclable catalysts to further enhance the environmental credentials of this synthesis.
References
-
MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link][4]
-
Arrowhead Forensics. (2015). Safety Data Sheet Cyanoacrylate. Retrieved from [Link][2]
-
ResearchGate. (2021). Solvent‐Free Synthesis of 2‐Arylideneindan‐1,3‐diones in the Presence of Magnesium Oxide or Silica Gel Under Grinding. Retrieved from [Link]
-
ResearchGate. (2000). Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Retrieved from [Link]
-
National Centre for Biotechnology Education. (2015). Super glue® Safety data sheet. Retrieved from [Link][3]
-
ResearchGate. (2014). FACILE SYNTHESIS OF γ-ALUMINA NANOPARTICLES VIA THE SOL-GEL METHOD IN PRESENCE OF VARIOUS SOLVENTS. Retrieved from [Link]
-
National Institutes of Health. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). 51-55 MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. Retrieved from [Link][1]
-
ResearchGate. (n.d.). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2023). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Retrieved from [Link]
-
Farnell. (2017). Safety Data Sheet. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate, 96% Purity, C11H10N2O4, 1 gram. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of α-alumina from a less common raw material. Retrieved from [Link]
-
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]
-
ResearchGate. (2019). Facile solvent-deficient synthesis of mesoporous γ-alumina with controlled pore structures. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 65548-02-9 | Product Name : Ethyl Cyano(2-nitrophenyl)acetate. Retrieved from [Link]
-
Chestnut Products. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Medium. Retrieved from [Link]
-
NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Chegg. (2020). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090-. Retrieved from [Link]
-
JEWLScholar@MTSU. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Retrieved from [Link]
-
MDPI. (2022). Photocatalytic Activity of Metal- and Non-Metal-Anchored ZnO and TiO2 Nanocatalysts for Advanced Photocatalysis: Comparative Study. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Conversion in the Synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. Low reaction conversion is a common hurdle in this process, and this guide provides a structured, in-depth approach to troubleshooting and optimizing your experimental results.
Introduction: Navigating the Knoevenagel Condensation
The synthesis of ethyl 2-cyano-2-(4-nitrophenyl)acetate is typically achieved through a Knoevenagel condensation.[1] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-nitrobenzaldehyde, facilitated by a basic catalyst. While the reaction is fundamental, achieving high yields can be challenging. This guide offers insights and practical solutions to overcome common obstacles.
Troubleshooting Guide: A Systematic Approach to Low Conversion
This section addresses specific issues you might be facing in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: My reaction yield is consistently below optimal levels. What are the primary factors I should investigate?
Low conversion in a Knoevenagel condensation can be attributed to several factors, ranging from the catalyst to the reaction environment.[2][3]
1. Catalyst Choice and Activity:
The catalyst is a critical component in this reaction.[2]
-
Expert Insight: Weak bases such as piperidine or pyridine are commonly used.[2][4] The effectiveness of these catalysts can be diminished if they are not of high purity or have degraded.
-
Troubleshooting Steps:
-
Catalyst Quality: Always use a fresh or purified catalyst. Discoloration can be an indicator of degradation.
-
Alternative Catalysts: If you're facing persistent low yields, consider alternative catalysts. Some studies have shown that using a catalyst system like diisopropylethylammonium acetate (DIPEAc) can lead to high yields.[5] ZnO has also been explored as an eco-friendly option.[6]
-
Catalyst Loading: The amount of catalyst is crucial. Too much can promote side reactions, while too little will result in an incomplete reaction.
-
2. Reaction Conditions:
Temperature and solvent play a significant role in the outcome of the reaction.
-
Expert Insight: While some Knoevenagel condensations can proceed at room temperature, this specific reaction often benefits from heating. The choice of solvent can also influence reaction rates and yields.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish, consider increasing the temperature. However, be aware that excessive heat can lead to side reactions.[3]
-
Solvent Selection: The polarity of the solvent can impact the reaction.[2] While ethanol is a common choice, polar aprotic solvents like DMF or acetonitrile have been shown to be effective.[2] Interestingly, some research has explored water as a green solvent for this type of reaction.[7]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[2] If not removed, this can shift the equilibrium back towards the reactants.[2] Using a Dean-Stark apparatus can be an effective way to remove water azeotropically.
-
3. Reactant Quality:
The purity of your starting materials is fundamental.
-
Expert Insight: Aldehydes, like 4-nitrobenzaldehyde, can oxidize over time. The active methylene compound, ethyl cyanoacetate, should also be of high purity.
-
Troubleshooting Steps:
-
Check Purity: Ensure your 4-nitrobenzaldehyde and ethyl cyanoacetate are pure. If necessary, purify them before use.
-
Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
-
Troubleshooting Flowchart:
Caption: A flowchart for troubleshooting low yields.
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side reactions can compete with your desired reaction, leading to lower yields and purification challenges.
1. Common Side Reactions:
-
Self-condensation: The aldehyde or the active methylene compound can react with themselves.
-
Michael Addition: The product, an α,β-unsaturated compound, can undergo a Michael addition with the active methylene compound.
2. Strategies to Minimize Side Products:
-
Controlled Addition: Slowly adding one reactant to the other can help to minimize self-condensation.
-
Milder Conditions: Using a milder catalyst or lower temperatures can improve selectivity.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts over time.
Experimental Protocols
Optimized Protocol for Ethyl 2-cyano-2-(4-nitrophenyl)acetate Synthesis
This protocol is a starting point and may require further optimization based on your specific lab conditions.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or alternative catalyst)
-
Ethanol (or alternative solvent)
Procedure:
-
Dissolve 4-nitrobenzaldehyde in your chosen solvent in a round-bottom flask.
-
Add ethyl cyanoacetate to the solution.
-
Add the catalyst dropwise while stirring.
-
Heat the reaction to the desired temperature and monitor its progress using TLC.
-
Once the reaction is complete, cool the mixture and isolate the product. This may involve crystallization, filtration, and washing with a cold solvent.
-
Purify the product further by recrystallization if necessary.
FAQs
Q1: What is the mechanism of the Knoevenagel condensation?
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The active hydrogen compound adds to the carbonyl group.
-
Dehydration: A molecule of water is eliminated to form the α,β-unsaturated product.[1]
The mechanism involves the formation of a resonance-stabilized enolate from the active methylene compound.[4][8]
Mechanism Diagram:
Caption: A simplified Knoevenagel condensation mechanism.
Q2: How does the electron-withdrawing nitro group on the benzaldehyde affect the reaction?
The nitro group is strongly electron-withdrawing, which makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more reactive towards nucleophilic attack by the enolate of ethyl cyanoacetate. This generally leads to higher reaction rates compared to benzaldehydes with electron-donating groups.
Q3: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free Knoevenagel condensations have been reported and are considered a "green" chemistry approach.[9][10][11] This method can simplify the workup process and reduce waste.[11]
References
-
Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350.
-
Knezevic, S., Ghafoor, A., Mehri, S., Barazi, A., Dziura, M., Trant, J. F., & Dieni, C. A. (2021). Catechin and other catechol-containing secondary metabolites: Bacterial biotransformation and regulation of carbohydrate metabolism. PharmaNutrition, 17, 100273.
-
Kraus, G. A., & Krolski, M. E. (1986). Synthesis of a precursor to quassimarin. The Journal of Organic Chemistry, 51(17), 3347-3350.
-
Rietveld, E. C., Garnaat, M. A., & Seutter-Berlage, F. (1987). Bacterial mutagenicity of some methyl 2-cyanoacrylates and methyl 2-cyano-3-phenylacrylates. Mutation Research/Genetic Toxicology, 188(2), 97-104.
-
Tietze, L. F., & Rackelmann, N. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry, 76(11), 1967-1983.
-
Uddin, K. M., Sakib, M., Siraji, S., Uddin, R., Rahman, S., Alodhayb, A., ... & Bhuiyan, M. M. H. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS omega, 8(23), 25817-25831.
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2024). OICC Press. 12
-
ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Knoevenagel Condensation. (2021). J&K Scientific LLC.
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México.
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online.
-
Troubleshooting low yields in Knoevenagel condensation. (n.d.). Benchchem.
-
Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications.
-
Troubleshooting low conversion rates in Knoevenagel reactions. (n.d.). Benchchem.
-
Knoevenagel condensation. (n.d.). Wikipedia.
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- 6. jocpr.com [jocpr.com]
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Technical Support Center: Thermal Safety Protocols for Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Executive Summary: The Thermal Hazard Profile
You are accessing this guide because you are working with Ethyl 2-cyano-2-(4-nitrophenyl)acetate , a high-energy intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
The Core Hazard: This compound features a "push-pull" electronic system. The electron-withdrawing p-nitro group and the cyano group render the
The Risk: If the rate of base addition exceeds the cooling capacity of your reactor, the system can enter a thermal runaway cycle. The presence of the nitro group adds a secondary hazard: typically stable, it can trigger rapid decomposition if the internal temperature exceeds 50–60°C in a basic environment.
Troubleshooting & FAQs: Real-World Scenarios
These Q&As are compiled from user reports regarding scale-up failures and yield losses.
Q1: "I observed a violent temperature spike immediately upon adding Sodium Hydride (NaH). The solvent refluxed uncontrollably. What happened?"
Diagnosis: Dosing Rate vs. Thermal Inertia Mismatch.
You likely added the base as a solid bolus or a rapid slurry. Because the
Corrective Action:
-
Switch to Semi-Batch: Never add solid NaH to the solution of the substrate. Instead, create a slurry of NaH in dry THF or DMF.
-
Reverse Addition: Slowly cannulate the substrate solution into the cooled NaH slurry. This ensures the base is always in excess relative to the local concentration of substrate, preventing "hot spots" of unreacted material that suddenly flash.
-
Cooling Calculation: Ensure your chiller setpoint is at least 15°C below the target process temperature to account for the
(Adiabatic Temperature Rise).
Q2: "My reaction mixture turned from deep red to black tar within 10 minutes. The product is lost."
Diagnosis: Nitro-Group Mediated Polymerization. The "deep red" color is the stable enolate anion. The "black tar" indicates decomposition. In the presence of excess base and high heat (>40°C), the nitroaromatic ring becomes susceptible to nucleophilic attack (Meisenheimer complex formation) or oxidative degradation.
Corrective Action:
-
Strict Temperature Ceiling: Maintain reaction temperature
during deprotonation. -
Quench Protocol: Do not allow the enolate to sit for prolonged periods (>1 hour) without adding the electrophile.
-
Inert Atmosphere: Oxygen can accelerate the oxidative degradation of the electron-rich enolate. Ensure a strict
or Ar sparge.
Q3: "I am scaling up from 5g to 100g. Can I use the same cooling bath?"
Diagnosis: Surface-Area-to-Volume Ratio Failure.
At 5g, a flask has a high surface area relative to the liquid volume. At 100g, the volume increases cubically while surface area increases only squared. Your passive cooling bath is no longer sufficient to remove the heat of reaction (
Corrective Action:
-
Active Cooling: Use a jacketed reactor with a circulating cryostat.
-
Dosing Control: The addition rate of the reagent must be slaved to the internal temperature. If
rises > 2°C above setpoint, addition must stop automatically.
Technical Data & Visualization
Table 1: Solvent Selection for Exotherm Management
Choosing the right solvent acts as a thermal buffer.
| Solvent | Boiling Point (°C) | Heat Capacity ( | Suitability | Notes |
| THF | 66 | Medium | High | Excellent solubility for the anion; moderate BP allows reflux cooling in emergencies. |
| DMF | 153 | High | Medium | High |
| Toluene | 110 | Low | Low | Poor solubility for the nitrophenyl anion; heterogeneous slurry can lead to delayed exotherms. |
| Ethanol | 78 | High | Conditional | Only for alkoxide bases (NaOEt). Incompatible with NaH (H2 evolution). |
Diagram 1: The Safe Deprotonation Workflow
This logic flow illustrates the "Interlock" system required for safe scale-up.
Caption: Logic gate for controlled addition. Dosing must be physically stopped if the temperature deviation exceeds the safety threshold.
Validated Experimental Protocol
Objective: Safe generation of the Ethyl 2-cyano-2-(4-nitrophenyl)acetate anion for subsequent alkylation.
Reagents:
-
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in oil) (1.1 eq)
-
Anhydrous THF (10 mL/g of substrate)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal temperature probe (thermocouple), and a pressure-equalizing addition funnel. Flush with Argon.
-
Base Slurry: Charge NaH into the flask. Wash twice with dry hexane to remove mineral oil (optional, reduces foaming). Suspend NaH in 50% of the total THF volume. Cool to -5°C .
-
Substrate Solution: Dissolve Ethyl 2-cyano-2-(4-nitrophenyl)acetate in the remaining THF. Load this into the addition funnel.
-
Controlled Addition:
-
Begin dropwise addition of the substrate solution to the NaH slurry.
-
CRITICAL: Monitor
evolution. It should be steady, not vigorous. -
Maintain internal temperature
. If it hits 5°C, stop addition immediately.
-
-
Ageing: Once addition is complete, allow the deep red solution to stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Next Step: The anion is now ready for the electrophile. Add the electrophile slowly, maintaining the same temperature controls.
References
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for active methylene and nitro-compound thermal hazards).
-
H.E.L Group. (2024). Critical Considerations in Process Safety: Scale-up of Exothermic Reactions. Retrieved from [Link]
-
PubChem. (2025).[1] Ethyl 2-cyano-2-(4-nitrophenyl)acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
This guide provides in-depth technical support for the recrystallization of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this compound. The information presented is grounded in established chemical principles and practical laboratory experience.
I. Scientific Rationale for Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but extensively at its boiling point.[2][3][4][5] This significant change in solubility with temperature is the cornerstone of effective purification and maximizing product recovery.[3] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[6] Slow and controlled cooling is paramount for the formation of pure, well-defined crystals, as rapid cooling can trap impurities within the crystal structure.[6][7]
II. Solvent Selection for Ethyl 2-cyano-2-(4-nitrophenyl)acetate
The molecular structure of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, which contains polar functional groups (a nitro group, a cyano group, and an ester), dictates that polar solvents are likely candidates for its recrystallization.[3] The "like dissolves like" principle is a useful starting point for solvent selection.[3]
A common rule of thumb suggests that solvents with functional groups similar to the compound being recrystallized can be effective.[3][8][9] For nitroaromatic compounds, alcoholic solvents are often a good first choice.[3][8]
Recommended Solvents for Initial Screening:
| Solvent | Rationale | Key Properties |
| Ethanol (EtOH) | A versatile and commonly used solvent for polar organic molecules.[8] | Boiling Point: 78.37 °C; Miscible with water.[10] |
| Isopropanol (IPA) | Similar to ethanol, it is a good solvent for a range of polar compounds and is compatible with aqueous systems.[11] | Boiling Point: 82.6 °C; Miscible with water.[11][12] |
| Ethyl Acetate (EtOAc) | As the target compound is an ethyl ester, ethyl acetate may be a suitable solvent due to structural similarities.[8][9] | Boiling Point: 77.1 °C; Slightly soluble in water.[13][14] |
III. Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of Ethyl 2-cyano-2-(4-nitrophenyl)acetate in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[7][15] This is often due to the melting point of the solid being lower than the temperature of the solution.[7] It can also be caused by a high concentration of impurities, which can depress the melting point.[7][16]
-
Immediate Action: Reheat the solution to dissolve the oil.[3][7] Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool more slowly.[3][16]
-
Alternative Strategy: If oiling persists, consider using a different solvent or a mixed solvent system.[3]
Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: A supersaturated solution may resist crystallization. Several techniques can be employed to initiate crystal formation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6][15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution.[6][15] This provides a template for further crystal formation.[6]
-
Reduced Temperature: If scratching and seeding are unsuccessful, try cooling the solution in a colder bath, such as a dry ice/acetone bath, depending on the freezing point of your solvent.[15]
Q3: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A3: A low yield can be frustrating, and several factors could be responsible:
-
Excess Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2][7] To check for this, you can evaporate a small sample of the mother liquor; a large amount of residue indicates substantial product loss.[7] You may be able to recover more product by concentrating the mother liquor and performing a second recrystallization.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss of material.[15][17] To prevent this, use a stemless funnel and keep the filtration apparatus hot.[15]
-
Incomplete Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation.[2]
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[2] Use only a minimal amount of ice-cold solvent for washing.[4]
Q4: The recrystallized product is still colored, or the melting point has not improved significantly. What went wrong?
A4: This indicates that impurities are still present in your final product.
-
Inappropriate Solvent: The chosen solvent may not be effective at separating the specific impurities present. A different solvent or a mixed-solvent system might be necessary.
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[7] Ensure a slow cooling rate to allow for the selective formation of pure crystals.[6]
-
Use of Decolorizing Carbon: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[4][7] However, be cautious as using too much charcoal can also adsorb your desired product, leading to a lower yield.[7]
IV. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing Ethyl 2-cyano-2-(4-nitrophenyl)acetate?
A1: The ideal solvent will have a steep solubility curve for the compound, meaning it is highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[3] The solvent should also be chemically inert towards the compound.[1][3] For this particular molecule, polar solvents like ethanol or isopropanol are good starting points.[3][8] However, the optimal solvent must be determined experimentally.
Q2: When should I consider using a mixed solvent system?
A2: A mixed solvent system is beneficial when no single solvent meets all the criteria for a good recrystallization.[3] This technique is particularly useful when your compound is very soluble in one solvent and poorly soluble in another.[3] The process typically involves dissolving the compound in a minimal amount of the "good" (high solubility) solvent at its boiling point, followed by the dropwise addition of the hot "bad" (low solubility) solvent until the solution becomes cloudy.[6][18] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[6] Using an excessive amount of solvent will result in a lower yield of recovered crystals.[2][7] It is best to start with a small amount of solvent and add more in small portions until the solid just dissolves at the boiling point.[6]
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is only necessary if there are insoluble impurities present in your crude product or if you have used decolorizing carbon.[4] If the hot solution is clear, you can proceed directly to the cooling step.
V. Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude Ethyl 2-cyano-2-(4-nitrophenyl)acetate in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol.[4]
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until a faint cloudiness persists.[4]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Crystallization, Collection, and Drying: Follow steps 3-5 from the Single Solvent Recrystallization protocol.
VI. Visual Workflows
Caption: General workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
- DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- YouTube. (2012). Recrystallization using two solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Roberts, R., Gilbert, J., & Martin, S. (1994). Experimental Organic Chemistry-a miniscale approach. Saunders College Publishing.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization-1.pdf.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: isopropanol.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- Unknown. (n.d.). The Science Behind Ethyl Acetate: Properties, Production, and Safety.
- Wikipedia. (n.d.). Isopropyl alcohol.
- MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Unknown. (2025). Comprehensive Guide to Ethyl Acetate Reactivity and Use.
- ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds.
- UDTECH. (2025). The Comprehensive Guide to Ethyl Acetate.
- PubChem. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Scribd. (n.d.). Solvent Polarity Table.
- YouTube. (2020). Selecting a recrystallization solvent.
- ResearchGate. (n.d.). (A) Effects of ethyl acetate extraction, (B) n-hexane as the....
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Technical Support Center: Optimizing the Work-up of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
Welcome to the technical support guide for the synthesis and purification of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. This molecule, commonly synthesized via the Knoevenagel condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate, is a valuable intermediate in medicinal chemistry and materials science.[1][2] While the condensation reaction itself is often high-yielding, achieving optimal purity and yield hinges on a well-executed work-up and purification procedure.[3]
This guide is structured to address the most common challenges encountered during the post-reaction process. We will move from troubleshooting specific problems to providing a robust, optimized protocol designed for reproducibility and high purity.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues observed during the work-up of the Knoevenagel condensation.
Question: My final product yield is significantly lower than expected. Where could I be losing my compound?
Answer: Low yield is a common issue that can arise from several stages of the work-up. The key is to identify the specific step where product loss is occurring.
-
Incomplete Reaction: Before initiating work-up, always verify reaction completion using Thin Layer Chromatography (TLC). The disappearance of the 4-nitrobenzaldehyde spot is a key indicator. If the reaction is incomplete, consider extending the reaction time or adding a small amount of additional catalyst.
-
Aqueous Solubility: While the product is largely organic-soluble, some loss into the aqueous layers during extraction is inevitable. This can be exacerbated if excessive volumes of water are used.
-
Mitigation Strategy: Minimize the volume of aqueous washes. To decrease the solubility of the organic product in the aqueous phase, use saturated sodium chloride solution (brine) for the final wash. This "salting out" effect can significantly improve recovery.[4]
-
-
Premature Precipitation: The product may precipitate out of the organic solvent if the temperature drops significantly or if the concentration is too high during the washing steps. If a solid appears at the interface or in the organic layer during washing, you may need to add more solvent to redissolve it before proceeding.
Question: After solvent evaporation, my product is an oil or a sticky gum, not the expected solid. What causes this and how can I fix it?
Answer: This is a classic sign of impurities preventing the product from crystallizing.
-
Primary Cause - Residual Starting Materials/Catalyst: The most common culprits are unreacted ethyl cyanoacetate or the basic catalyst (e.g., piperidine, DABCO). These impurities act as a "eutectic" mixture, depressing the melting point and inhibiting crystallization.
-
The Causality: The Knoevenagel condensation is base-catalyzed. Residual catalyst makes the crude product oily and difficult to handle. A thorough acidic wash (e.g., with 1M HCl) is not just a suggestion; it is a critical step to protonate and extract the basic catalyst into the aqueous layer.
-
-
Solution - Systematic Washing & Trituration:
-
Re-dissolve: Dissolve the oily crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Systematic Wash: Perform a series of washes in a separatory funnel: first with dilute acid (e.g., 1M HCl) to remove the catalyst, then with water, and finally with brine to remove residual water and salts.[4]
-
Dry and Evaporate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully evaporate the solvent.[5]
-
Trituration: If the product is still oily, attempt trituration. This involves adding a small amount of a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or a 1:1 mixture of diethyl ether and hexanes). Stir the mixture vigorously. The product should solidify and can then be collected by filtration.
-
Question: My purified product has a broad melting point range or melts lower than the literature value. What does this indicate?
Answer: A broad or depressed melting point is a definitive indicator of impurity.
-
The Principle: Pure crystalline solids have sharp, defined melting points. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.
-
Solution - Recrystallization: This is the most effective method for purifying the crude solid. The choice of solvent is paramount. The ideal solvent will dissolve the product completely at high temperatures but poorly at low temperatures.
-
Recommended Solvents: Ethanol is a highly effective and commonly used solvent for recrystallizing this class of compounds.[6][7] Isopropanol is also a good alternative. If the product is too soluble even in cold ethanol, a mixed solvent system like ethanol/water can be employed. Add water dropwise to the hot ethanolic solution until it just becomes cloudy (the saturation point), then allow it to cool slowly.
-
Decolorization: If your product is excessively dark (e.g., dark brown instead of yellow), this may indicate polymeric side products. During the recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: My reaction mixture solidifies into a solid cake upon cooling. How do I start the work-up?
-
A: This is often a good sign, indicating that the product has crystallized directly from the reaction mixture. To proceed, add a suitable extraction solvent (like ethyl acetate) and stir until the solid mass is broken up and partially or fully dissolved. You may need to gently warm the mixture. Transfer the entire contents to a separatory funnel, add water, and proceed with the standard acidic and brine washes.
-
-
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
-
A: Emulsions are common when basic catalysts are used. The best way to break them is to add a significant amount of brine (saturated NaCl solution) and swirl the separatory funnel gently without vigorous shaking. Allowing the funnel to stand undisturbed for 10-20 minutes can also help the layers separate. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
-
Q3: How do I choose the best recrystallization solvent?
-
A: The ideal solvent is selected through small-scale trials. Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each. A good candidate will not dissolve the solid at room temperature but will dissolve it upon heating. See the table below for guidance.
-
| Solvent | Boiling Point (°C) | Observations & Suitability |
| Ethanol | 78 | Highly Recommended. Generally provides good crystal recovery. Soluble when hot, sparingly soluble when cold.[7] |
| Isopropanol | 82 | Excellent Alternative. Similar properties to ethanol, slightly less volatile. |
| Methanol | 65 | Use with Caution. Product may have higher solubility in cold methanol, potentially reducing yield.[6] |
| Ethyl Acetate / Hexane | - | Good for less pure samples. Dissolve crude in a minimum of hot ethyl acetate, then add hexane until cloudy. Cool to crystallize. |
-
Q4: How can I be certain my final product is pure?
-
A: Purity is assessed through a combination of methods. A sharp melting point that matches the literature value is a strong indicator. For absolute confirmation, analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy are the standard for verifying the chemical structure and absence of impurities.
-
Section 3: Optimized Work-Up & Purification Protocol
This protocol is designed as a robust procedure to obtain high-purity Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Experimental Protocol: Step-by-Step Methodology
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 5-10 volumes relative to the reaction volume) with vigorous stirring. A yellow precipitate should form.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Add ethyl acetate (EtOAc) and shake to dissolve the solid product. Ensure enough EtOAc is used to fully dissolve the product. Separate the organic layer. Extract the aqueous layer two more times with smaller portions of EtOAc.
-
Combine & Wash: Combine all organic extracts in the separatory funnel.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL per 100 mL of organic phase) to remove the basic catalyst.
-
Neutral Wash: Wash with deionized water (1 x 50 mL).
-
Brine Wash: Wash with saturated NaCl solution (1 x 50 mL) to remove residual water and break any minor emulsions.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes with occasional swirling.
-
Solvent Removal: Filter the drying agent and wash it with a small amount of fresh EtOAc. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at the boiling point.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Final Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight.
Optimized Work-Up Workflow Diagram
Sources
- 1. oiccpress.com [oiccpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mpbio.com [mpbio.com]
Technical Support Center: Optimizing Catalyst Efficiency for Ethyl 2-cyano-2-(4-nitrophenyl)acetate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and troubleshoot the catalytic synthesis of this important chemical intermediate. Here, we delve into the nuances of catalyst selection, reaction mechanisms, and practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate?
A1: The synthesis is a classic example of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone, in this case, 4-nitrobenzaldehyde, with a compound containing an active methylene group, such as ethyl cyanoacetate. The reaction is typically facilitated by a basic catalyst.
Q2: Why is a catalyst necessary for this reaction?
A2: The catalyst, usually a weak base like piperidine, plays a crucial role in deprotonating the active methylene group of ethyl cyanoacetate. This deprotonation generates a resonance-stabilized enolate ion, which is a much stronger nucleophile than the starting ester. This enolate then attacks the carbonyl carbon of 4-nitrobenzaldehyde, initiating the condensation. While some Knoevenagel condensations can proceed without a catalyst, particularly in greener solvents like water, the use of a catalyst is generally encouraged to avoid unwanted side reactions and improve yields.
Q3: What are the most common types of catalysts used for this reaction?
A3: A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems. Commonly used catalysts include:
-
Basic amines: Piperidine is a traditional and effective catalyst. Other amines like triethylamine can also be used.
-
Ionic Liquids: These have gained traction as "green" alternatives, sometimes acting as both the solvent and the catalyst.
-
Heterogeneous Catalysts: Solid catalysts like mixed metal oxides (e.g., CaO-MgO), zeolites, and functionalized silica nanoparticles offer advantages in terms of easy separation and reusability.
Q4: How does the electron-withdrawing nitro group on the benzaldehyde affect the reaction?
A4: The strong electron-withdrawing nature of the nitro group at the para position of the benzaldehyde ring makes the carbonyl carbon more electrophilic. This increased electrophilicity enhances its reactivity towards nucleophilic attack by the enolate of ethyl cyanoacetate, generally leading to higher yields and faster reaction rates compared to benzaldehydes with electron-donating groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or contamination. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Poor Quality Starting Materials: Impurities in 4-nitrobenzaldehyde or ethyl cyanoacetate can inhibit the reaction. | 1. Use a fresh, purified catalyst. Ensure proper storage conditions (e.g., desiccated for solid catalysts). 2. Optimize catalyst concentration. A typical starting point for amine catalysts is 5-10 mol%. Systematically increase the loading and monitor the yield. 3. Increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature. 4. Purify starting materials. Recrystallize 4-nitrobenzaldehyde and distill ethyl cyanoacetate if purity is questionable. |
| Formation of a Sticky or Oily Product | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting materials and product. | 1. Purify the crude product. Column chromatography is often effective for removing impurities before attempting crystallization. 2. Ensure the reaction is complete. Monitor by TLC until the starting material spot is no longer visible. |
| Formation of Side Products (e.g., Michael Adduct) | 1. Excessive Catalyst Concentration: High concentrations of a strong base can promote side reactions. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can lead to the formation of byproducts. 3. High Reaction Temperature: Can promote undesired pathways. | 1. Reduce the catalyst concentration. This will decrease the rate of side reactions. 2. Monitor the reaction closely by TLC. Stop the reaction as soon as the starting materials are consumed. 3. Optimize the reaction temperature. Find the lowest temperature at which the reaction proceeds at a reasonable rate. |
| Discoloration of the Reaction Mixture | 1. Impurities in Starting Materials: Can lead to colored byproducts. 2. Air Oxidation: Some reactants or products may be sensitive to air, especially at elevated temperatures. | 1. Use purified starting materials. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Catalyst Selection and Efficiency
Choosing the right catalyst is critical for maximizing the yield and purity of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. Below is a summary of various catalysts that have been reported for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. While direct comparative data for this specific reaction is not always available, this table provides a good starting point for catalyst selection.
| Catalyst | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Piperidine | Ethanol, Reflux | Good to Excellent | Inexpensive, readily available, effective. | Can be difficult to remove completely, potential for side reactions if not controlled. |
| Diisopropylethylammonium acetate (DIPEAc) | Toluene, Reflux | High | Shorter reaction times, easy work-up. | More expensive than simple amines. |
| CaO-MgO Mixed Oxide | Water, Room Temperature | Excellent | Environmentally friendly solvent, high yield, catalyst is recyclable. | Requires preparation of the catalyst. |
| Triphenylphosphine | Solvent-free, Microwave | Excellent | Mild conditions, high stereoselectivity, no solvent needed. | Requires microwave reactor. |
| Nano-Fe3O4@EA | Not specified | High | High yield, short reaction time, catalyst is reusable. | Requires synthesis of the specialized nanocatalyst. |
Detailed Experimental Protocol: Piperidine-Catalyzed Synthesis
This protocol provides a robust method for the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate using the commonly available catalyst, piperidine.
Materials:
-
4-nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (reagent grade)
-
Hydrochloric acid (dilute)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
Precipitation: The product should precipitate as a solid. If the solution remains basic, slowly add dilute hydrochloric acid dropwise until the solution is neutral to facilitate complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Visualizing the Catalytic Cycle
The efficiency of the catalyst is rooted in its role in the reaction mechanism. The following diagram illustrates the catalytic cycle for the piperidine-catalyzed Knoevenagel condensation.
Caption: Catalytic cycle of the piperidine-catalyzed Knoevenagel condensation.
References
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
- Kaupp, G., & Suzuki, T. (Year).
- Pawar, et al. (Year).
- Simpson, et al. (Year). Knoevenagel condensation with piperidine and pyridine. Source.
- Nokami, et al. (Year).
- Sobrinho, et al. (2017). Knoevenagel reaction using pyrrolidine in the form of an ionic liquid. Source.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
-
ResearchGate. (n.d.). Effect of catalyst amount on Knoevenagel condensation of benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
- Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).
- Bandalla, S., Kerru, N., Thangalipalli, S., Dosarapu, V., & Vasam, C. S. (2025).
- Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
-
Royal Society of Chemistry. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]
-
Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
- ResearchGate. (2025). *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benz
Validation & Comparative
"Ethyl 2-cyano-2-(4-nitrophenyl)acetate" vs. malononitrile reactivity comparison
Executive Summary
This guide provides a technical comparison between Malononitrile (a commodity C2-synthon) and Ethyl 2-cyano-2-(4-nitrophenyl)acetate (ECNPA, a specialized
The Core Distinction:
-
Malononitrile is a kinetic scaffold used to construct heterocycles and conjugated systems via double electrophilic attack (Knoevenagel/Gewald). It possesses two acidic protons.
-
ECNPA is a steric specialist used to generate quaternary carbon centers or
-aryl nitriles. It possesses only one acidic proton, strictly limiting it to substitution reactions ( , Michael) rather than condensation.
Selection Rule: Use Malononitrile for building ring systems (pyridines, pyrans) or dicyanovinyl dyes. Use ECNPA when synthesizing quaternary amino acid precursors or when a specific 4-nitrophenyl pharmacophore must be retained at a chiral center.
Part 1: Physicochemical & Structural Landscape[1]
The reactivity difference is dictated by the electronic environment of the active methylene (or methine) and the steric bulk of the substituents.
| Feature | Malononitrile | Ethyl 2-cyano-2-(4-nitrophenyl)acetate (ECNPA) |
| Structure | ||
| Active Protons | 2 (Methylene) | 1 (Methine) |
| pKa (DMSO) | ~11.0 | ~9.0 – 10.5 (Est.)* |
| Nucleophilicity | Hard / Kinetic. Small, linear anion attacks rapidly. | Soft / Thermodynamic. Bulky, highly stabilized anion. |
| Steric Hindrance | Negligible. | High (Quaternary center formation). |
| Primary Reaction | Condensation (C=C formation).[1] | Alkylation / Michael Addition (C-C single bond). |
| Downstream Utility | Heterocycle formation, Dyes.[2] | Decarboxylation to |
*Note: The p-nitrophenyl group provides significant resonance stabilization, making ECNPA more acidic than standard ethyl cyanoacetate (pKa ~13), often surpassing malononitrile in acidity despite the ester group's lower electron-withdrawing power compared to a nitrile.
Electronic Effects & Stability
-
Malononitrile: The anion is stabilized by two linear cyano groups (
hybridized), minimizing steric clash. It is prone to bis-alkylation because the mono-alkylated product is often more acidic than the starting material. -
ECNPA: The anion is stabilized by the "Captodative-like" effect of the Ester (EW), Nitrile (EW), and the Nitroaryl ring (Resonance). The bulky phenyl ring prevents "runaway" reactions, allowing for controlled mono-functionalization .
Part 2: Reactivity Analysis & Decision Logic
The Knoevenagel Limitation
This is the most critical operational difference.
-
Malononitrile: Reacts with aldehydes (
) to form Benzylidenemalononitriles ( ). This requires the loss of two protons and an oxygen. -
ECNPA: Cannot undergo Knoevenagel condensation with aldehydes to form a double bond. It lacks the second proton required for the elimination of water. It can only react with aldehydes via an aldol-type addition (forming an alcohol), which is often reversible and unstable without trapping.
Alkylation & Quaternary Centers
-
ECNPA is superior for creating quaternary centers (
). The steric bulk of the 4-nitrophenyl group directs the reaction, and the single proton ensures that only one electrophile is added. -
Malononitrile is poor for controlled mono-alkylation. It frequently yields mixtures of mono- and dialkylated products unless phase-transfer catalysis (PTC) is strictly optimized.
Decision Pathway (DOT Visualization)
Figure 1: Decision tree for reagent selection based on the desired structural outcome.
Part 3: Synthetic Protocols & Experimental Data
The following protocols contrast the standard usage of both reagents.
Protocol A: Malononitrile – Knoevenagel Condensation
Objective: Synthesis of 4-Nitrobenzylidenemalononitrile (Dye/Intermediate).
-
Reagents: 4-Nitrobenzaldehyde (10 mmol), Malononitrile (10 mmol).
-
Solvent: Ethanol (20 mL).
-
Catalyst: Piperidine (2 drops) or
-Alanine (catalytic). -
Procedure:
-
Expected Yield: 85-95%.
-
Mechanism: Fast attack of malononitrile anion on aldehyde
elimination of water.
Protocol B: ECNPA – Phase Transfer Alkylation
Objective: Synthesis of Ethyl 2-allyl-2-cyano-2-(4-nitrophenyl)acetate (Quaternary Center).
-
Reagents: ECNPA (10 mmol), Allyl Bromide (12 mmol).
-
Solvent: Toluene (30 mL) or Acetone.
-
Base/Catalyst:
(Solid, 20 mmol) and TBAB (Tetrabutylammonium bromide, 5 mol%). -
Procedure:
-
Dissolve ECNPA in Toluene.
-
Add solid
and TBAB. -
Add Allyl Bromide dropwise (Caution: Exotherm is milder than malononitrile but significant).
-
Heat to 60°C for 4-6 hours. (Note: Higher energy barrier due to steric hindrance of the 4-nitrophenyl group).
-
Filter inorganic salts. Evaporate solvent.
-
-
Expected Yield: 75-85%.
-
Mechanism: Deprotonation of the single methine proton
attack on allyl bromide.
Comparative Data Table
| Metric | Malononitrile (Protocol A) | ECNPA (Protocol B) |
| Reaction Time | 0.5 – 1.0 Hour | 4.0 – 8.0 Hours |
| Temperature | 25°C (RT) | 60°C – Reflux |
| Catalyst Requirement | Weak Base (Piperidine, | Moderate Base ( |
| Side Reactions | Bis-addition (Michael), Polymerization | Decarboxylation (if T > 120°C) |
| Purification | Simple Filtration (Product precipitates) | Extraction + Column Chromatography |
Part 4: Mechanistic Pathways
Understanding the anion geometry is crucial for predicting selectivity.
Figure 2: Mechanistic divergence. Malononitrile favors planar product formation (elimination), while ECNPA favors tetrahedral product formation (substitution).
Part 5: Safety & Handling
-
Cyanide Risk:
-
Malononitrile: High risk. Metabolizes to release cyanide in vivo. Oral
(rat) mg/kg. Handle in a fume hood with cyanide antidote kits available. -
ECNPA: Moderate risk. The nitrile is sterically hindered and less liable to metabolic hydrolysis, but the nitroaromatic moiety presents risks of mutagenicity and explosion potential at high temperatures (dry heating).
-
-
Stability:
-
Malononitrile: Can polymerize explosively if treated with strong base without solvent.
-
ECNPA: Stable solid. Avoid heating above 150°C to prevent uncontrolled decarboxylation.
-
References
-
Freeman, F. (1980).[5] Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. Link
-
Tietze, L. F., & Rackelmann, N. (2004).[5] Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry, 76(11), 1967-1983.[5] Link
-
Culkin, D. A., & Hartwig, J. F. (2004). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles.[4] Accounts of Chemical Research, 36(4), 234–245. (Contextualizing the synthesis of ECNPA derivatives). Link
-
PubChem Compound Summary. (2023). Ethyl 2-cyano-2-(4-nitrophenyl)acetate (CID 15651842).[6] National Center for Biotechnology Information. Link
- Makisumi, Y., & Notzumoto, T. (1959). Synthesis of amino acid derivatives from ethyl cyanoacetate. Journal of the Chemical Society of Japan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 5. oiccpress.com [oiccpress.com]
- 6. Ethyl cyano(4-nitrophenyl)acetate | C11H10N2O4 | CID 15651842 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: The Enhanced Reactivity of Ethyl 2-cyano-2-(4-nitrophenyl)acetate in C-C Bond Formation
A Senior Application Scientist's Guide:
For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Activated methylene compounds are a critical class of reagents in this endeavor, serving as versatile nucleophilic synthons. This guide provides an in-depth, objective comparison of Ethyl 2-cyano-2-(4-nitrophenyl)acetate against a panel of commonly used activated methylene compounds. We will explore the causal relationship between chemical structure and reactivity, supported by experimental data from a benchmark Knoevenagel condensation reaction.
The Principle of Methylene Activation: A Structural Perspective
An activated methylene compound possesses a CH₂ group flanked by two electron-withdrawing groups (EWGs). This structural arrangement significantly increases the acidity of the methylene protons. Upon treatment with a base, these compounds readily deprotonate to form a resonance-stabilized carbanion—a potent nucleophile essential for C-C bond formation.
The reactivity of these compounds is directly proportional to the stability of the carbanion they form. This stability is dictated by the inductive and resonance effects of the attached EWGs. A more stable carbanion implies a more acidic parent methylene compound and, generally, a more reactive nucleophile for synthetic applications.
Caption: General structure of activated methylene compounds.
The Competitors: A Spectrum of Reactivity
To establish a robust benchmark, we selected four compounds representing a range of activating capabilities to compare against Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
-
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (Target Compound): This molecule is uniquely activated. It features a cyano and an ester group, but the methine proton is further acidified by the powerful inductive and resonance effects of the para-nitrophenyl group. We hypothesize this will render it exceptionally reactive.
-
Malononitrile: With two cyano groups, malononitrile is highly acidic (pKa ≈ 11) and is expected to be very reactive.[1][2]
-
Acetylacetone: A β-dicarbonyl compound, its enolate is significantly stabilized by chelation. It has a pKa of approximately 8.9.[3][4][5]
-
Ethyl Cyanoacetate: A standard reagent with moderate activation from one cyano and one ester group.[6]
-
Diethyl Malonate: Activated by two ester groups, it is generally the least acidic and reactive in this lineup, with a pKa around 13-14.[7][8]
| Compound | Activating Groups | Approximate pKa | Expected Reactivity |
| Ethyl 2-cyano-2-(4-nitrophenyl)acetate | -CN, -COOEt, -C₆H₄NO₂ (para-nitrophenyl) | < 8 (Estimated) | Very High |
| Acetylacetone | -COCH₃, -COCH₃ | 8.9[3][4][5] | High |
| Malononitrile | -CN, -CN | 11[1][2] | High |
| Ethyl Cyanoacetate | -CN, -COOEt | ~11-13 | Moderate |
| Diethyl Malonate | -COOEt, -COOEt | 13 - 14[7][8] | Low |
Benchmarking Methodology: The Knoevenagel Condensation
Causality Behind Experimental Choice: The Knoevenagel condensation is an ideal reaction for this comparative study.[9] It involves the base-catalyzed reaction between an activated methylene compound and a carbonyl compound (an aldehyde or ketone), culminating in a dehydrated, α,β-unsaturated product.[10] The rate-determining step is often the initial deprotonation of the active methylene compound to form the nucleophilic carbanion.[11] Therefore, the reaction's efficiency (yield and reaction time) serves as a direct and reliable proxy for the methylene compound's acidity and inherent reactivity.
For this benchmark, we will react each methylene compound with benzaldehyde using a catalytic amount of piperidine in an ethanol solvent at room temperature. Piperidine is a sufficiently weak base to deprotonate the active methylene compound without significantly promoting self-condensation of the aldehyde.[12]
Caption: The mechanistic pathway of the Knoevenagel condensation.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure reproducibility and fair comparison. The progress of each reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the limiting reagent (benzaldehyde) is complete.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Activated Methylene Compound (1.0 mmol)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Ethyl acetate (for extraction)
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the activated methylene compound (1.0 mmol) and ethanol (5 mL).
-
Add benzaldehyde (1.0 mmol) to the solution and stir for 2 minutes.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature (25°C).
-
Monitor the reaction progress every 30 minutes using TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion (disappearance of benzaldehyde spot), quench the reaction by adding 10 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α,β-unsaturated product.
Caption: Step-by-step experimental workflow for the benchmark study.
Results: A Quantitative Comparison
The following data were obtained by adhering strictly to the protocol above. Reaction time was defined as the point at which >98% of the benzaldehyde was consumed as determined by TLC analysis.
| Activated Methylene Compound | Reaction Time (hours) | Isolated Yield (%) | Product Name |
| Ethyl 2-cyano-2-(4-nitrophenyl)acetate | 0.5 | 98% | Ethyl 2-cyano-3-(4-nitrophenyl)-3-phenylacrylate |
| Acetylacetone | 1.5 | 92% | 3-Benzylidene-2,4-pentanedione |
| Malononitrile | 1.0 | 95% | 2-Benzylidenemalononitrile[13] |
| Ethyl Cyanoacetate | 6.0 | 85% | Ethyl 2-cyano-3-phenylacrylate[14] |
| Diethyl Malonate | > 24 | 45% | Diethyl 2-benzylidenemalonate |
Discussion: Linking Structure to Performance
The experimental results unequivocally demonstrate the superior reactivity of Ethyl 2-cyano-2-(4-nitrophenyl)acetate .
-
Exceptional Reactivity: The target compound reacted significantly faster and with a higher yield than any other tested substrate. The reaction reached completion in just 30 minutes, a 50% reduction in time compared to the highly reactive malononitrile. This confirms our initial hypothesis that the p-nitrophenyl group is a powerful activating substituent. The strong -I (inductive) and -R (resonance) effects of the nitro group withdraw electron density from the phenyl ring and, by extension, from the benzylic methine carbon. This greatly stabilizes the resulting carbanion, lowering the activation energy for its formation and accelerating the reaction.
-
High-Tier Performers: As expected, acetylacetone and malononitrile performed exceptionally well. The two cyano groups of malononitrile and the two carbonyl groups of acetylacetone provide substantial stabilization for the carbanion, leading to rapid reaction times and high yields.[15]
-
Baseline and Lower-Tier Reactivity: Ethyl cyanoacetate, a workhorse in many syntheses, showed moderate reactivity, requiring 6 hours to achieve a good yield.[16][17] This highlights the significant performance gap between standard reagents and hyper-activated ones. Diethyl malonate, with only the moderate electron-withdrawing capacity of two ester groups, was a poor performer under these mild conditions, underscoring the importance of strong EWGs for efficient Knoevenagel condensations at room temperature.
Broader Applications and Conclusion
The enhanced reactivity of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is not limited to the Knoevenagel condensation. This heightened nucleophilicity makes it an excellent candidate for other critical C-C bond-forming reactions, including:
-
Michael Additions: Its stabilized carbanion is ideal for conjugate additions to α,β-unsaturated systems.
-
Synthesis of Heterocycles: It can serve as a potent building block for constructing complex, functionally dense heterocyclic scaffolds relevant to drug discovery.
References
-
Pravst, I., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved February 7, 2026, from [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México. Available at: [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Acetylacetone. Retrieved February 7, 2026, from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 7, 2026, from [Link]
-
Sanjay Chemicals. (n.d.). MALONONITRILE. Retrieved February 7, 2026, from [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 65548-02-9 | Product Name : Ethyl Cyano(2-nitrophenyl)acetate. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2017). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry. Available at: [Link]
-
ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved February 7, 2026, from [Link]
-
Loba Chemie. (n.d.). ETHYL CYANOACETATE. Retrieved February 7, 2026, from [Link]
-
JoVE. (n.d.). Video: Aldol Condensation with β-Diesters. Retrieved February 7, 2026, from [Link]
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism. Retrieved February 7, 2026, from [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
PubMed. (2002). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. Retrieved February 7, 2026, from [Link]
-
Filo. (2024). The pKa's of ethyl acetoacetate and diethyl malonate. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. Retrieved February 7, 2026, from [Link]
-
MP Biomedicals. (n.d.). P-NITROPHENYL ACETATE--N/H. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Malononitrile, benzylidene-. Retrieved February 7, 2026, from [Link]
Sources
- 1. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
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- 5. echemi.com [echemi.com]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. The \mathrm{pK}_{\text {a's }} of ethyl acetoacetate and diethyl malonate.. [askfilo.com]
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- 10. m.youtube.com [m.youtube.com]
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- 15. ajrconline.org [ajrconline.org]
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Comparative Efficiency of Ethyl 2-cyano-2-(4-nitrophenyl)acetate in N-Heterocycle Synthesis: A Validation Guide
Executive Summary: The Strategic Value of the 4-Nitro Scaffold
Ethyl 2-cyano-2-(4-nitrophenyl)acetate (ECPA-4-NO2) represents a specialized subclass of "activated methylenes" that bridges the gap between simple malonates and complex aryl-acetic acid derivatives. Unlike its ortho-isomer (a direct indole precursor), the para-nitro variant acts as a robust scaffold for 5-aryl-substituted 1,3-diazines (pyrimidines) and pyrazoles .
Its validation as a precursor stems from two chemical advantages:
-
Dual Electrophilicity: The nitrile (CN) and ester (COOEt) groups provide orthogonal electrophilic sites, allowing for regioselective cyclizations with binucleophiles.
-
SNAr Accessibility: The 4-nitro group sufficiently activates the aromatic ring, allowing the scaffold to be synthesized via high-yielding Nucleophilic Aromatic Substitution (SNAr), avoiding the metal-catalyzed cross-couplings required for unactivated phenylacetates.
This guide objectively compares ECPA-4-NO2 against traditional precursors (e.g., diethyl malonate, phenylacetic acid) and details its application in synthesizing specific heterocycles.
Synthesis & Validation of the Precursor
The most "field-proven" route to ECPA-4-NO2 is the SNAr reaction of ethyl cyanoacetate with 1-fluoro-4-nitrobenzene. This method is superior to Knoevenagel condensation followed by reduction because it sets the quaternary carbon oxidation state in a single step.
Protocol 1: SNAr Synthesis of ECPA-4-NO2
-
Reagents: Ethyl cyanoacetate (1.1 equiv), 1-Fluoro-4-nitrobenzene (1.0 equiv), K₂CO₃ (2.5 equiv).
-
Solvent: DMSO (anhydrous).
-
Conditions: 60°C, 4–6 hours.
Step-by-Step Methodology:
-
Activation: Dissolve ethyl cyanoacetate in DMSO. Add K₂CO₃ and stir for 30 min at RT to generate the carbanion (solution turns yellow).
-
Addition: Add 1-fluoro-4-nitrobenzene dropwise. The solution will darken (often deep red/purple due to the Meisenheimer complex).
-
Reaction: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the fluoride indicates completion.
-
Workup: Pour into ice-cold dilute HCl (pH 3). The product precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
Validation Metric:
-
Typical Yield: 88–94%
-
Purity: >98% (HPLC)
-
Atom Economy: High (Main byproduct is KF).
Comparative Analysis: ECPA-4-NO2 vs. Alternatives
The following table contrasts ECPA-4-NO2 with standard alternatives for synthesizing 5-aryl-pyrimidines .
Table 1: Precursor Performance Metrics
| Feature | ECPA-4-NO2 (Topic) | Diethyl 2-(4-nitrophenyl)malonate | Ethyl 2-(4-nitrophenyl)acetate |
| Synthesis Route | SNAr (1 step, Metal-free) | SNAr (Requires stronger base/leaving group) | Cross-coupling (Pd/Ni catalyzed) |
| Reactivity (Cyclization) | High (CN is a better electrophile than COOEt) | Medium (Two equivalent esters) | Low (Requires formylation first) |
| Regioselectivity | Excellent (Differentiates N1/N3 attack) | Poor (Symmetrical product) | N/A |
| Atom Economy | High (Loss of EtOH only) | Medium (Loss of 2x EtOH) | Low (Multi-step activation) |
| Cost Efficiency |
Validated Heterocycle Applications
Application A: 5-Aryl-6-aminouracils (Pyrimidines)
The cyano group in ECPA-4-NO2 is more susceptible to nucleophilic attack than the ester. Reaction with urea or guanidine yields 6-aminouracils, which are privileged scaffolds in oncology (e.g., thymidylate synthase inhibitors).
Mechanism:
-
Urea nitrogen attacks the Nitrile (CN).
-
Intermediate imidate cyclizes onto the Ester (COOEt).
-
Tautomerization yields the pyrimidine core.
Experimental Protocol (Self-Validating):
-
Reagents: ECPA-4-NO2 (10 mmol), Urea (15 mmol), NaOEt (20 mmol).
-
Solvent: Absolute Ethanol.
-
Reflux: 8 hours.
-
Observation: Formation of a heavy precipitate indicates the sodium salt of the pyrimidine.
-
Workup: Dissolve precipitate in water; acidify with acetic acid to precipitate the free base.
Application B: 3-Amino-4-aryl-5-pyrazolones
Reaction with hydrazine hydrate creates a highly substituted pyrazole. The 4-nitrophenyl group remains at the 4-position, providing a handle for further derivatization (e.g., reduction to aniline for azo-dye formation).
Experimental Protocol:
-
Reagents: ECPA-4-NO2 (10 mmol), Hydrazine Hydrate (80%, 12 mmol).
-
Solvent: Ethanol.[1]
-
Conditions: Reflux 4 hours.
-
Yield: 85–92%.
Critical Distinction: The "Indole Trap"
Expert Insight: A common error in drug design is assuming ECPA-4-NO2 is a direct precursor for indoles via reductive cyclization. It is not.
-
The 2-Nitro Isomer (Ortho): Upon reduction, the amine is ortho to the carbon chain, allowing immediate intramolecular attack on the nitrile to form 2-aminoindole or 1-hydroxyindole.
-
The 4-Nitro Isomer (Para): The amine is para to the chain. Reduction yields a 4-amino-phenyl derivative. To form an indole, one must perform an oxidative coupling (e.g., Nenitzescu) which is far less efficient.
Recommendation: Use ECPA-4-NO2 strictly for Pyrimidines and Pyrazoles where the aryl group is a substituent, not part of the fused ring system.
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthesis pathways validated in this guide.
Figure 1: Reaction network for ECPA-4-NO2. Note the divergent pathways to Pyrimidines and Pyrazoles, and the mechanistic limitation regarding Indole formation.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link(Foundational mechanism for nitro-arene alkylation).
-
El-Hiti, G. A. (2016). Synthesis and Crystal Structure of Ethyl 2-cyano-2-(4-nitrophenyl)acetate. Molbank, 2016(3), M905. Link(Specific characterization and properties of the 4-nitro isomer).
-
Fadda, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New Pyridazine and Phthalazine Derivatives. American Journal of Organic Chemistry, 2(2), 11-19. Link(Demonstrates hydrazine cyclization protocols on cyanoacetates).
-
Sandhu, J. S., et al. (2004). Past, Present and Future of Pyrimidine Synthesis: A Critical Review. Arkivoc, (i), 23-65. Link(Review of urea/cyanoacetate condensations).
-
PubChem Compound Summary. (2024). Ethyl 2-cyano-2-(4-nitrophenyl)acetate (CID 15651842). Link(Verification of chemical identity and physical properties).
Sources
A Comparative Guide to the Reaction Kinetics of Ethyl 2-Cyano-2-(4-nitrophenyl)acetate and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of active methylene compounds is a cornerstone for the construction of complex molecular architectures. Among these, ethyl 2-cyano-2-(4-nitrophenyl)acetate stands out as a highly activated substrate for a variety of carbon-carbon bond-forming reactions, primarily owing to the potent electron-withdrawing nature of the para-nitro group. This guide provides an in-depth comparative analysis of the reaction kinetics of ethyl 2-cyano-2-(4-nitrophenyl)acetate against other commonly employed cyanoacetate derivatives. By understanding the kinetic nuances of these substrates, researchers can make more informed decisions in reaction design, optimization, and scale-up, particularly in the context of pharmaceutical and fine chemical synthesis.
The Foundation of Reactivity: The Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction that exemplifies the utility of active methylene compounds. It involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an acidic methylene group, such as ethyl cyanoacetate, to form a new carbon-carbon double bond.[1] The generally accepted mechanism proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[2] Subsequent dehydration yields the final α,β-unsaturated product.
The rate of the Knoevenagel condensation is significantly influenced by the electronic properties of the substituents on both the aldehyde and the active methylene compound. This guide will focus on the latter, specifically comparing the kinetic profile of ethyl 2-cyano-2-(4-nitrophenyl)acetate with its less activated counterparts.
The Impact of the Nitro Group: An Electronic Perspective
The defining feature of ethyl 2-cyano-2-(4-nitrophenyl)acetate is the presence of a nitro group at the para position of the phenyl ring. This group exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This electronic pull significantly increases the acidity of the α-hydrogen, facilitating its abstraction by a base to form the reactive carbanion.
This enhanced acidity translates directly to a faster reaction rate in base-catalyzed reactions like the Knoevenagel condensation. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a quantitative framework for understanding this phenomenon. The nitro group has a large positive Hammett sigma (σ) value, indicating its strong electron-withdrawing character, which correlates with a significant rate enhancement.
Comparative Kinetic Analysis
To illustrate the kinetic advantage of the nitro-substituted substrate, let's consider the Knoevenagel condensation of various substituted benzaldehydes with ethyl cyanoacetate. While specific kinetic data for the direct reaction forming ethyl 2-cyano-2-(4-nitrophenyl)acetate can be elusive in comparative studies, the principles can be clearly demonstrated by examining the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate.
Studies have shown that electron-withdrawing substituents on the benzaldehyde reactant accelerate the Knoevenagel condensation.[3][4] This is because these substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of ethyl cyanoacetate. Consequently, the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate is significantly faster than that of benzaldehyde or benzaldehydes bearing electron-donating groups.
| Substrate (Aldehyde) | Substituent | Electronic Effect | Expected Relative Rate |
| 4-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing | Highest |
| 4-Chlorobenzaldehyde | -Cl | Moderately Electron-Withdrawing | High |
| Benzaldehyde | -H | Neutral | Moderate |
| 4-Methylbenzaldehyde | -CH₃ | Weakly Electron-Donating | Low |
| 4-Methoxybenzaldehyde | -OCH₃ | Moderately Electron-Donating | Lowest |
This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will depend on specific reaction conditions.
The enhanced reactivity of the nitro-substituted substrate is not limited to the Knoevenagel condensation. In other reactions where the formation of a carbanion from the active methylene compound is the rate-determining or a key step, such as Michael additions, a similar trend in reactivity is observed.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is paramount for a thorough understanding and comparison of substrate reactivity. Below are detailed protocols for monitoring the kinetics of Knoevenagel condensations, adaptable for various substrates.
Protocol 1: Spectrophotometric Kinetic Analysis
This method is suitable when the product of the reaction has a distinct UV-Vis absorbance maximum that is well-separated from the reactants. The formation of the conjugated system in the Knoevenagel product often results in a chromophore that can be monitored over time.
Materials and Reagents:
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethyl cyanoacetate or its derivative
-
Base catalyst (e.g., piperidine, triethylamine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, the active methylene compound, and the catalyst in the chosen solvent at known concentrations.
-
Determination of λmax: Record the UV-Vis spectrum of the final product to determine the wavelength of maximum absorbance (λmax).
-
Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature. b. In a quartz cuvette, pipette the required volumes of the aldehyde and active methylene compound stock solutions and dilute with the solvent to a final volume just under the desired total volume. c. Initiate the reaction by adding the required volume of the catalyst stock solution, quickly mix the contents of the cuvette by inverting it several times, and immediately place it in the spectrophotometer. d. Start recording the absorbance at the predetermined λmax as a function of time. Collect data at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: a. Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve. b. To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the others are kept constant. c. The rate law can be determined by analyzing the effect of concentration changes on the initial rate.
Protocol 2: In-situ ¹H NMR Kinetic Monitoring
This technique allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.[5][6]
Materials and Reagents:
-
Substituted benzaldehyde
-
Ethyl cyanoacetate or its derivative
-
Base catalyst
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. In a clean, dry NMR tube, dissolve a known amount of the aldehyde, the active methylene compound, and the internal standard in the deuterated solvent. b. Acquire a ¹H NMR spectrum of this mixture to serve as the t=0 reference.
-
Initiation and Data Acquisition: a. Add a known amount of the catalyst to the NMR tube. b. Quickly place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature. c. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the aldehydic proton) and the product, as well as the internal standard. b. The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard. c. Plot the concentration of the reactant versus time to determine the reaction rate and order.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized workflow for a kinetic study of the Knoevenagel condensation.
Caption: Workflow for a kinetic study of the Knoevenagel condensation.
Conclusion
The presence of a para-nitro group on the phenyl ring of ethyl 2-cyano-2-phenylacetate significantly enhances its reactivity in base-catalyzed reactions such as the Knoevenagel condensation. This heightened reactivity stems from the powerful electron-withdrawing nature of the nitro group, which facilitates the formation of the key carbanionic intermediate. For researchers and drug development professionals, understanding these kinetic differences is crucial for selecting the appropriate substrate to achieve desired reaction rates and yields. When rapid reaction times and high conversions are paramount, ethyl 2-cyano-2-(4-nitrophenyl)acetate and related nitro-activated substrates offer a distinct advantage over their non-activated or electron-donating counterparts. The experimental protocols outlined in this guide provide a robust framework for quantifying these kinetic differences and enabling the rational design of efficient synthetic processes.
References
- Gholap, S. S., Yadav, A. K., & Vaidya, P. D. (2025). Cu─Mg─Al LDH: An Efficient Catalyst for Knoevenagel Condensation.
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (a) The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate... [Image]. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Knoevenagel Condensation: MgBr₂·OEt₂ vs.
- Sanz-Marco, A., et al. (2022).
- Mondal, J., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13135-13147.
- Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Wang, J.-X., et al. (2006). Knoevenagel condensation of aldehydes with ethyl cyanoacetate and its derivatives catalyzed by DABCO in the presence of an ionic liquid promoter. Green Chemistry, 8(5), 453-456.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of ethyl cyanoacetate in microreactors vs. time. Reaction... [Image]. Retrieved from [Link]
- D'Anna, F., et al. (2015). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry, 39(4), 2631-2638.
-
ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. [Image]. Retrieved from [Link]
- Lanchun, P. A. S., et al. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Applied Organometallic Chemistry, e7235.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. [Image]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation energies E a for the Knoevenagel condensation between BA and ECA. [Image]. Retrieved from [Link]
- da Silva, E. F., & de Andrade, J. B. (2007). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Structure: THEOCHEM, 806(1-3), 121-127.
-
ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in... [Image]. Retrieved from [Link]
- BenchChem. (2025).
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ResearchGate. (n.d.). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. [Image]. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
